Ibuprofen (sodium)
Description
Historical Context and Evolution of Ibuprofen (B1674241) Salt Forms in Drug Development
The journey of ibuprofen began in the 1960s, with its derivation from propionic acid by the Boots Group. wikipedia.org The molecule itself was discovered and synthesized by a team led by Stewart Adams, leading to a patent application in 1961. wikipedia.org Initially launched in the United Kingdom in 1969 and subsequently in the United States in 1974, ibuprofen was first introduced for the treatment of rheumatoid arthritis. wikipedia.org A significant milestone occurred in the 1980s when it became the first NSAID, apart from aspirin, to be made available over-the-counter (OTC) in the UK (1983) and the US (1984). wikipedia.org
A key challenge with the original ibuprofen acid form was its relatively slow absorption, which translated to a delayed onset of therapeutic action. google.com To address this, pharmaceutical research focused on developing more soluble salt forms of ibuprofen. google.com Among these, ibuprofen sodium, ibuprofen arginate, and ibuprofen lysinate emerged as widely studied soluble salts. google.com The rationale behind developing these salt forms, particularly ibuprofen sodium, was to decrease the time required for the active ingredient to dissolve in the gastrointestinal tract, thereby making it available for absorption in significantly less time. google.com Studies have demonstrated that ibuprofen sodium is absorbed faster than standard ibuprofen acid, a property directly linked to its superior solubility and rapid dissolution characteristics. selleckchem.comnih.govnih.govrsc.org
The dissolution rate of ibuprofen acid in pure water is notably low, approximately 0.143 mg/mL. ptfarm.pl In contrast, ibuprofen sodium exhibits significantly higher solubility, with reported values up to 100 mg/mL in water. ptfarm.plchemicalbook.com This enhanced solubility and dissolution rate of the sodium salt form compared to the free acid form is a critical factor in its pharmaceutical utility. nih.govrsc.orgptfarm.pl
Table 1: Comparison of Solubility and Dissolution Characteristics
| Compound Form | Solubility in Water (approx.) | Dissolution Rate Characteristic | References |
| Ibuprofen (acid) | 0.143 mg/mL | Slower initial kinetics | nih.govptfarm.pl |
| Ibuprofen (sodium) | 100 mg/mL | Rapid dissolution | nih.govptfarm.plchemicalbook.com |
Rationale for Research Focus on Ibuprofen (Sodium) Chemical Compound
Research into ibuprofen (sodium) as a distinct chemical compound is primarily driven by its unique physicochemical properties that offer significant advantages in pharmaceutical applications and pose specific considerations in environmental contexts.
A primary focus is its high solubility and rapid dissolution rate . Ibuprofen sodium is designed to dissolve quickly, which directly contributes to a faster onset of its therapeutic effects. google.comrsc.org This property is particularly important for acute pain relief where rapid action is desired. The ability of ibuprofen sodium to achieve high concentrations in solution more quickly than the free acid form is a key area of study in formulation science. nih.govnih.gov
Another critical area of research involves the solid-state properties and polymorphism of ibuprofen sodium. The compound can exist in various crystalline forms, including dihydrates (racemic and enantiomeric forms), and its crystal structure influences properties such as melting point and dissolution behavior. researchgate.netresearchgate.netunirioja.es Techniques like supercritical antisolvent (SAS) precipitation have been explored to control particle size, morphology (e.g., crystalline rods or amorphous spheres), and polymorphic forms, aiming to optimize its physical characteristics for drug product development. researchgate.net Understanding these solid-state transformations, such as desolvation or dehydration of its hydrate (B1144303) forms, is vital for ensuring stability and consistent performance in pharmaceutical formulations. unirioja.es
Chemically, ibuprofen sodium is stable under normal conditions but shows incompatibility with strong oxidizing agents. chemicalbook.comechemi.com Its molecular formula is C13H17NaO2, and it is formally known as (R,S)-2-(4-isobutylphenyl) propionate (B1217596) sodium. nih.govgoogle.comechemi.com Research also investigates how its chemical structure and ionic nature influence its interactions within complex biological and environmental systems.
Scope and Research Significance within Pharmaceutical and Environmental Domains
The research significance of ibuprofen (sodium) extends across both pharmaceutical and environmental science, driven by its widespread use and unique chemical characteristics.
Pharmaceutical Domain: In pharmaceutical science, research on ibuprofen (sodium) is crucial for advancing drug formulation and delivery. Its high solubility and rapid dissolution are leveraged in the development of immediate-release formulations , particularly for oral administration, to ensure quick absorption and therapeutic action. google.comnih.gov Studies focus on optimizing pharmaceutical compositions, including aqueous solutions, to enhance patient compliance, especially in pediatric applications, by masking taste and improving palatability while maintaining rapid drug availability. google.com
Furthermore, investigations into the solid-state properties of ibuprofen (sodium), such as polymorphism, crystallinity, and crystal habit, are vital for controlling manufacturing processes and ensuring product quality and performance. researchgate.netresearchgate.netunirioja.es Researchers utilize techniques like differential scanning calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), and scanning electron microscopy (SEM) to characterize these properties and understand their impact on dissolution and tabletability. researchgate.netunirioja.es The compound's pharmacokinetic profile, specifically its ability to achieve faster peak plasma concentrations (Tmax) due to rapid dissolution, remains a key area of study to understand its enhanced bioavailability compared to the acid form. nih.govnih.gov Research also explores its incorporation into novel drug delivery systems , such as nanosuspensions or polymer blends, to further enhance dissolution rates and maintain supersaturation, thereby improving drug efficacy. nih.govresearchgate.netdergipark.org.tr
Environmental Domain: In the environmental domain, ibuprofen (sodium) is of significant concern as an emerging contaminant . Its extensive global consumption, coupled with incomplete removal in conventional wastewater treatment plants (WWTPs), leads to its widespread presence in various environmental compartments, including wastewater, surface water, groundwater, and even soil and sewage sludge. nih.govcsic.esmdpi.comresearchgate.netmdpi.commdpi.com
Environmental monitoring studies have reported varying concentrations of ibuprofen in different ecosystems. For instance, concentrations in wastewater have been reported from 1.38 to 1673 μg/L, and in surface waters, average concentrations ranged from 0.98 to 1417 μg/L, depending on the geographical location. nih.gov
Table 2: Reported Environmental Concentrations of Ibuprofen
| Environmental Matrix | Concentration Range (μg/L or μg/kg) | Location Examples | References |
| Wastewater | 1.38 – 1673 μg/L | Canada, South Africa, Belgium, Pakistan | nih.gov |
| Surface Water | 0.98 – 1417 μg/L | Canada, France, China, Greece, Korea, Taiwan | nih.gov |
| Environmental Sludge | 0.009 – 6064 μg/kg | South Africa, Pakistan | nih.gov |
| Groundwater | 3 – 395 ng/L | European continent | nih.gov |
Research in this area focuses on understanding the environmental fate and degradation pathways of ibuprofen (sodium). It is known that ibuprofen's degradation in the environment, or by microorganisms, can be challenging due to its physicochemical characteristics. nih.govresearchgate.net Studies investigate biodegradation processes, identifying intermediate metabolites such as 1-hydroxyibuprofen, 2-hydroxyibuprofen, and carboxyibuprofen, which can sometimes be more toxic than the parent compound and persist in the environment. nih.govmdpi.commdpi.com Hydroxylation is recognized as a primary mechanism for its biodegradation. mdpi.com Furthermore, research explores its transport in the environment , noting its low sorption affinity to soils and high desorption potential from sludge, which contributes to its mobility and potential for groundwater contamination. csic.es Efforts are also directed towards developing and improving removal technologies , such as advanced oxidation processes, adsorption using novel materials like biochar, and bioaugmentation with specific bacterial strains, to mitigate its environmental impact. csic.esmdpi.commdpi.commdpi.combohrium.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H18NaO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
InChI |
InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |
InChI Key |
VYBJYTLOZWAVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |
Origin of Product |
United States |
Synthesis and Chemical Transformation Methodologies of Ibuprofen Sodium
Chemical Pathways for Ibuprofen (B1674241) (Sodium) Derivatization
Derivatization of Ibuprofen (sodium) involves chemical modifications to alter its properties, often focusing on solubility, stability, or specific applications. Esterification is a common type of reaction that ibuprofen sodium can undergo . Furthermore, structural modifications of ibuprofen have been explored through the formation of various salts. This includes replacing the acidic proton of ibuprofen with a sodium cation, or pairing the ibuprofen anion with organic cations, such as amino acid isopropyl esters. These modifications can significantly impact properties like skin permeability nih.govmdpi.com.
Salt Formation Mechanisms and Optimization
The formation of Ibuprofen (sodium) salt is a neutralization reaction where the carboxylic acid group of ibuprofen reacts with a sodium base. For instance, the reaction between ibuprofen and sodium bicarbonate to yield ibuprofen sodium has been studied using Density Functional Theory (DFT) calculations to understand activation energy and free energy researchgate.net.
Optimization of the salt formation process is crucial for achieving desired product characteristics, particularly particle size and purity. A controlled process for producing hydrated sodium salt of ibuprofen involves adding aqueous sodium hydroxide (B78521) (NaOH) to a non-boiling solution or slurry of ibuprofen in an organic solvent. The rate of NaOH addition is controlled to prevent boiling, and subsequent distillation removes water and some organic solvent. This method allows for the control of the median particle size of the resulting sodium salt, with higher effective NaOH concentrations generally leading to smaller particle sizes wipo.intgoogle.com.
The crystallization kinetics of racemic (R,S)-(±)-sodium ibuprofen dihydrate are sensitive to processing history. Studies on crystallization kinetics have evaluated fundamental parameters such as induction time (τ), interfacial energy (γ), Gibbs energetic barrier (ΔGcr), nucleation rate (J), critical size of stable nuclei (rc), and crystal mass growth rate (RG). The presence of homochiral additives, such as (S)-(+)-ibuprofen and (S)-(−)-sodium ibuprofen dihydrate, can influence these parameters, generally decreasing τ, ΔGcr, and rc, while increasing J acs.org.
Table 1: Effect of Effective NaOH Concentration on Ibuprofen Sodium Particle Size google.com
| Effective NaOH Concentration (%) | Median Particle Size (µm) | Mean Particle Size (µm) |
| 99.62 | 72.34 | Not Specified |
| 85 | 1143 | 350.2 |
| 90 | 1297 | 396.5 |
| 95 | 1519 | 471.7 |
Note: Data from a specific experiment where particle size decreased with increasing effective NaOH concentration.
Stereoselective Synthesis Approaches for Enantiomers (S-Ibuprofen Sodium)
Ibuprofen is a chiral molecule, with its therapeutic activity primarily residing in the (S)-enantiomer, S-ibuprofen. Stereoselective synthesis approaches are employed to produce this more active enantiomer efficiently.
Dynamic Kinetic Resolution (DKR) is a key strategy for optimizing S-ibuprofen production. This approach combines a lipase-catalyzed enantioselective hydrolysis of an (R,S)-ibuprofen ester substrate with an in-situ racemization of the remaining (R)-ibuprofen ester, often using sodium hydroxide as a catalyst. This method has demonstrated significant improvements in both conversion and optical purity. For instance, a DKR process using 0.5 M NaOH, 20% (v/v) dimethyl sulfoxide (B87167) (co-solvent), an operating temperature of 45 °C, and 40 mmol/L substrate achieved an 86% conversion and 99.4% optical purity of S-ibuprofen. This represents a substantial increase in conversion and enantiomeric excess compared to traditional enzymatic kinetic resolution processes nih.gov. Once S-ibuprofen is obtained, it can be converted to its sodium salt (S-Ibuprofen sodium) using standard salt formation methodologies as described in Section 2.1.1.
Impurity Profiling and Control in Synthetic Routes
Impurity profiling and control are critical aspects of Ibuprofen (sodium) synthesis to ensure product quality and safety. Impurities can arise from the synthetic process (process-related impurities) or from degradation of the product (degradation impurities) researchgate.netresearchgate.net.
Common process-related impurities include byproducts formed during the multi-step synthesis of ibuprofen and its subsequent conversion to the sodium salt. For example, 1-chloro-2-methyl-propanol is a byproduct generated during the production of crude ibuprofen sodium salt sci-hub.box. Another identified impurity, Ibuprofen Impurity I, is chemically known as 2-(4-(2-Methyl-1-propenyl)phenyl)propanoic acid synzeal.com. Degradation impurities can also form, such as 2,3-dihydroxxypropyl 2-(4-isobutylphenyl)propanoate, which has been linked to the reaction of ibuprofen with glycerin present in formulations researchgate.net.
Control measures in synthetic routes include:
Decolorization and Impurity Removal: Activated carbon is frequently used to decolorize crude ibuprofen sodium salt and remove impurities sci-hub.box.
Byproduct Recovery: The recovery of byproducts, such as 1-chloro-2-methyl-propanol, which can be used to synthesize other reagents like neopentyl glycol, is an important aspect of waste minimization and impurity control sci-hub.box.
Analytical Methods: High-Performance Liquid Chromatography (HPLC) methods are routinely developed and validated for the simultaneous determination of ibuprofen and its related compounds, enabling quality control throughout the manufacturing process researchgate.netresearchgate.net. The synthesis of individual impurities is also undertaken to provide reference standards for qualitative and quantitative analysis researchgate.netgoogle.com.
Reaction Kinetics and Process Engineering in Ibuprofen (Sodium) Synthesis
Reaction kinetics and process engineering play a vital role in optimizing the efficiency, yield, and environmental footprint of Ibuprofen (sodium) synthesis.
Reaction Kinetics: Studies on the crystallization kinetics of racemic sodium ibuprofen dihydrate provide insights into critical parameters influencing crystal formation. These include the induction time, interfacial energy, Gibbs energetic barrier, nucleation rate, critical size of stable nuclei, and crystal mass growth rate. These parameters are affected by factors such as initial supersaturation ratios and the presence of homochiral additives acs.org. DFT calculations are also employed to study the chemical reaction of ibuprofen and sodium bicarbonate, providing data on activation energy and free energy, which are crucial for understanding reaction mechanisms and optimizing conditions researchgate.net.
Process Engineering: Process intensification and waste minimization are key objectives in modern ibuprofen synthesis. Improvements have been made in various reaction steps, such as the Fourier-hydrolysis reaction and the ketal reaction. For instance, optimizing equipment and operating parameters has reduced the reaction time for the ketal reaction from 24 hours to less than 8 hours, with conversion rates for 1-chloroethyl-4-butyl benzene (B151609) ketone reaching up to 95%. These improvements are often achieved by increasing the contact area of reactants and utilizing external reboilers, which enhance reaction rates and yields sci-hub.box.
Waste management is also a significant aspect of process engineering. Measures are implemented to reduce volatile organic compounds (VOCs) in waste gas, such as petroleum ether, and to decrease the organic content in wastewater, including dichloromethane (B109758) sci-hub.box. The recovery and cyclic utilization of resources, such as 1-chloro-2-methyl-propanol and neopentyl glycol, are also integrated into the process to minimize waste sci-hub.box.
Advanced techniques like the supercritical antisolvent (SAS) process are employed for micronizing ibuprofen sodium. This process allows for the selective production of either crystalline rod-like particles (1-5 µm) or amorphous spherical particles (around 500 nm) by carefully controlling process parameters such as pressure, temperature, concentration, flow ratios, mixer design, and precipitator size researchgate.net.
In the context of solid-state processing, roller compaction is used to produce dense and abrasion-resistant granules of ibuprofen sodium dihydrate with high drug content (typically >80%, with formulations achieving 94% w/w API). This process utilizes excipients like sorbitol and isomalt, where sorbitol crystals solubilize during roller compaction and recrystallize as sorbitol hydrate (B1144303), forming strong solid bridges that contribute to granule strength nih.gov.
Solid State Chemistry and Crystallography of Ibuprofen Sodium
Polymorphism and Pseudopolymorphism of Ibuprofen (B1674241) (Sodium)
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, while pseudopolymorphism pertains to the formation of solvates or hydrates.
Ibuprofen is a chiral compound, existing as (S)-(+)-ibuprofen and (R)-(-)-ibuprofen enantiomers. While the (S)-enantiomer is responsible for the primary pharmacological activity, the drug is commonly administered as a racemic mixture. researchgate.netpharmtech.com In the solid state, racemic ibuprofen sodium exhibits complex chiral behavior. Unlike racemic ibuprofen, which is a racemic compound (a 1:1 mixture of enantiomers in the same crystal lattice), racemic ibuprofen sodium can form both a racemic conglomerate and racemic compounds. wikipedia.org
A racemic conglomerate is a mechanical mixture of crystals, where individual crystals contain only one type of enantiomer. In contrast, a racemic compound has both enantiomers present in a specific ratio within the same crystal unit cell. scispace.com The stable form of anhydrous racemic sodium ibuprofen is a racemic conglomerate, which has been designated as the γ-form. wikipedia.orgresearchgate.net
Anhydrous ibuprofen sodium is known to exist in at least three polymorphic forms, designated as α, β, and γ. researchgate.netbnc.hu
γ-Form: This is the most stable polymorphic form and is characterized as a racemic conglomerate. wikipedia.orgresearchgate.net
α-Form and β-Form: These are less stable, metastable monotropes and are classified as racemic compounds. wikipedia.orgresearchgate.net They can crystallize from a supercooled liquid along with the γ-form. wikipedia.org The α and β forms are enantiotropically related, with a transition temperature reported to be between 75°C and 113°C. wikipedia.org
The different polymorphic forms can be identified and distinguished based on their unique powder X-ray diffraction (PXRD) patterns and thermal properties. wikipedia.orgbnc.hu For instance, small-angle X-ray scattering (SAXS) patterns show characteristic peaks for each anhydrous form: the γ form has a signal at 2θ = 4.0°, the α form at 2θ = 5.2° and 5.7°, and the β form at 2θ = 5.9°. researchgate.net
Table 1: Polymorphic Forms of Anhydrous Ibuprofen (Sodium)
| Polymorph | Classification | Stability |
|---|---|---|
| α-Form | Racemic Compound | Metastable Monotrope |
| β-Form | Racemic Compound | Metastable Monotrope |
| γ-Form | Racemic Conglomerate | Stable |
Hydration and Dehydration Mechanisms of Ibuprofen (Sodium) Dihydrate
Ibuprofen sodium commonly exists as a dihydrate (C₁₃H₁₇NaO₂·2H₂O), which is a form of pseudopolymorphism. The water molecules are an integral part of the crystal structure. The processes of hydration and dehydration have been studied to understand the stability of this form.
The dehydration of ibuprofen sodium dihydrate occurs in a single step and can be observed through thermal analysis, with a characteristic endotherm between 60°C and 90°C, corresponding to a weight loss of approximately 13.6%. researchgate.net The mechanism for this dehydration process has been described to follow a three-dimensional diffusion model (Jander equation). The activation energy for dehydration is relatively low, indicating that water is removed from the crystal lattice with ease. Complete dehydration can also be achieved by vacuum-drying at 40°C for 4 hours or at 90°C for 2 hours.
Conversely, the anhydrous form is hygroscopic and readily undergoes hydration. The hydration mechanism is governed by two-dimensional diffusion, and the low energy associated with this process signifies the ease of crystal hydration. The thermodynamic driving force for hydration is greater than that for dehydration, which explains why the dihydrate form is more stable than the anhydrous form under ambient conditions.
Crystal Structure Analysis
The arrangement of atoms and molecules in the crystal lattice of ibuprofen sodium has been investigated using various diffraction techniques.
X-ray diffraction is a primary tool for the solid-state characterization of ibuprofen sodium. Powder X-ray diffraction (PXRD) is routinely used to identify polymorphic forms and to assess the crystallinity of a sample. bnc.hu The unprocessed γ polymorph of anhydrous ibuprofen sodium shows a characteristic PXRD peak at approximately 2θ = 11°. bnc.hu The dihydrate form exhibits a characteristic peak in the SAXS region at 2θ = 3.7°. researchgate.net
Single-crystal X-ray diffraction (SC-XRD) provides detailed information about the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of racemic (R,S)-sodium ibuprofen dihydrate has been determined. In this structure, the coordination of the sodium cation with the two carboxylate oxygens of the ibuprofen molecule forms a one-dimensional chain. These chains are cross-linked by two water molecules, creating a two-dimensional zipper-like structure. One of the water molecules is also coordinated to the sodium cation. More recently, single-crystal analysis of a cocrystal formed between ibuprofen sodium and fructose revealed a monoclinic crystal system with a P2₁ space group.
Table 2: Crystallographic Data for Ibuprofen Sodium-Fructose Cocrystal
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Asymmetric Unit | 1:1:1 ratio of Ibuprofen carboxylate, pyranose-type Fructose, and Na cation |
Data obtained from single-crystal X-ray analysis of an Ibuprofen Sodium-Fructose cocrystal.
While X-ray diffraction is a powerful technique, neutron diffraction offers complementary information, particularly in accurately locating hydrogen atoms. This is because X-rays are scattered by electrons, making it difficult to detect light atoms like hydrogen, whereas neutrons are scattered by atomic nuclei.
Phase Transitions and Solid-Solid Transformations
Ibuprofen sodium is known to exist in different solid forms, including hydrated and anhydrous states. The transitions between these phases are of significant interest as they can be influenced by environmental conditions and processing parameters.
The interconversion between the hydrated and anhydrous forms of ibuprofen sodium is a key aspect of its solid-state behavior. The most common hydrate (B1144303) is the dihydrate form (SID). Studies have shown that the transition between the dihydrate and the anhydrous form (SIA) is a reversible process. nih.gov
From a thermodynamic standpoint, the hydrated form of ibuprofen sodium is generally more stable under ambient conditions. nih.govrsc.org The driving force for hydration is reportedly higher than that for dehydration, which explains the propensity of the anhydrous form to absorb water. nih.gov The dehydration of ibuprofen sodium dihydrate has been shown to occur in a single step, with a relatively low activation energy, indicating the ease with which water can be removed from the crystal lattice. nih.gov Conversely, the hydration of the anhydrous form is also a facile process, governed by a two-dimensional diffusion mechanism with a very low associated energy. nih.gov
The enthalpy of dehydration for racemic (R, S)-(±)-sodium ibuprofen dihydrate has been reported to be in the range of 6.6–12.2 kcal/mol of water lost. researchgate.net An endothermic solid-solid transformation from a racemic compound to an anhydrous racemic conglomerate has been observed to begin at temperatures between 100–190 °C. researchgate.net
The stability of the different solid phases of ibuprofen sodium is intricately linked to external factors such as temperature, pressure, and the surrounding atmosphere.
Temperature: Temperature is a primary driver for the phase transitions in ibuprofen sodium. As temperature increases, the dihydrate form can lose its water of crystallization to form the anhydrous version. This dehydration process is an endothermic event. researchgate.net Further heating of the anhydrous form eventually leads to melting. researchgate.net The solid-solid transition from the hydrated racemic compound to the anhydrous conglomerate is fully reversible with changes in temperature. nih.gov
Pressure: The transition between the hydrated and anhydrous forms of ibuprofen sodium has been shown to be reversible under both ambient and vacuum pressures. nih.gov This indicates that while pressure can influence the kinetics of water removal or uptake, the fundamental stability of the phases is maintained across a range of pressures.
Atmosphere: The composition of the surrounding atmosphere, particularly its water content (humidity), plays a crucial role in the phase stability of ibuprofen sodium. The transition between the dihydrate and anhydrous forms is reversible in various atmospheres, including nitrogen (N₂), air, and a static dry atmosphere created by phosphorus pentoxide (P₂O₅). nih.gov High humidity environments will favor the hydrated form, while dry conditions will promote the formation of the anhydrous state. The presence of humidity has been shown to affect the melt crystallization of ibuprofen, with higher humidity leading to faster nucleation times. nih.gov
Solid-State Molecular Dynamics and Conformation
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in elucidating the molecular dynamics and conformational behavior of ibuprofen sodium in its crystalline state. These studies reveal that even in a rigid crystal lattice, various fragments of the molecule exhibit significant motion.
Detailed solid-state NMR studies have characterized the internal rotations and interconformational jumps of different molecular fragments within the ibuprofen sodium salt. researchgate.net These motions are categorized into different frequency regimes:
Fast Regime (>10⁶ Hz): The rotations of the three methyl groups and the isobutyl group fall into this category. researchgate.net These fragments exhibit rapid motion within the crystal lattice.
Intermediate Regime (10³–10⁶ Hz): The π-flip of the phenyl ring is a characteristic motion in this frequency range. researchgate.net
Slow Regime (<10³ Hz): Larger scale molecular motions or conformational jumps would fall into this regime. researchgate.net
Interestingly, the dynamic properties of the sodium salt form of ibuprofen are noticeably different from its acidic counterpart, despite their very similar chemical structures. researchgate.net At room temperature, the phenyl and isobutyl groups in ibuprofen sodium exhibit faster mobility compared to ibuprofen acid. researchgate.net
| Molecular Fragment | Type of Motion | Frequency Regime |
|---|---|---|
| Methyl Groups | Rotation | Fast (>10⁶ Hz) |
| Isobutyl Group | Rotation | Fast (>10⁶ Hz) |
| Phenyl Group | π-flip | Intermediate (10³–10⁶ Hz) |
A variety of spectroscopic techniques, primarily solid-state NMR, have been employed to probe the molecular motions in crystalline ibuprofen sodium. By analyzing spectral and relaxation properties of ¹³C and ¹H nuclei at different temperatures and frequencies, researchers have been able to build detailed models of the dynamic processes. researchgate.net
Techniques such as magic-angle spinning (MAS) NMR provide high-resolution spectra of solid samples, allowing for the identification and characterization of different molecular environments. Variable temperature NMR experiments are particularly insightful, as they can track changes in molecular mobility and identify the onset of specific dynamic processes. acs.org For instance, the merging of distinct NMR signals at higher temperatures can indicate an increase in the rate of exchange between different conformations. acs.org
Infrared (IR) and Raman spectroscopy have also been utilized to study the vibrational modes of ibuprofen sodium dihydrate, providing further insights into its structure and bonding. hud.ac.uk These spectroscopic methods complement NMR data by offering a different perspective on the molecular structure and intermolecular interactions within the crystal.
Crystal Engineering and Habit Modification
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. For pharmaceuticals like ibuprofen sodium, this involves modifying the crystal habit (the external shape of a crystal) to improve properties such as flowability, compressibility, and dissolution rate.
While much of the research on crystal habit modification has focused on the acidic form of ibuprofen, nih.gov there is growing interest in applying these principles to its salt forms. The crystal habit of ibuprofen is known to be influenced by the type of solvent used during crystallization. For example, crystallization from methanol and ethanol tends to produce polyhedral crystals, whereas needle-like crystals are often obtained from hexane. nih.gov
In the context of ibuprofen sodium, crystal engineering strategies are being explored to address challenges such as hygroscopicity. One approach is the formation of salt co-crystals. For instance, a co-crystal of ibuprofen sodium with fructose has been developed to inhibit the tendency for hydrate formation. This demonstrates a targeted approach to modifying the crystal structure to achieve enhanced stability.
Impact of Crystallization Conditions and Additives on Crystal Morphology
The crystal habit of racemic (R,S)-(±)-sodium ibuprofen dihydrate is significantly influenced by the solvent used for crystallization. pharmtech.com When crystallized from various pure solvents such as tetrahydrofuran (THF), n-butyl alcohol, isopropyl alcohol (IPA), benzyl alcohol, ethanol, methanol, and water, the resulting crystals predominantly exhibit a hexagonal plate morphology. pharmtech.com A strong correlation has been observed between the polar component of the solvent and the aspect ratio of the crystals. pharmtech.com
The table below summarizes the observed crystal habits of (R,S)-(±)-sodium ibuprofen dihydrate when crystallized from different solvents.
| Crystallization Solvent | Observed Crystal Morphology |
| Tetrahydrofuran (THF) | Hexagonal Plates |
| n-Butyl Alcohol | Hexagonal Plates |
| Isopropyl Alcohol (IPA) | Hexagonal Plates |
| Benzyl Alcohol | Hexagonal Plates |
| Ethanol | Hexagonal Plates |
| Methanol | Hexagonal Plates |
| Water | Hexagonal Plates |
Effects of Homochiral Molecules on Crystallization Kinetics
The kinetics of crystallization of racemic (R,S)-(±)-sodium ibuprofen dihydrate can be influenced by the presence of small amounts of homochiral molecules, such as (S)-(+)-ibuprofen or (S)-(−)-sodium ibuprofen dihydrate. acs.orgacs.org These additives can affect several fundamental parameters of crystallization.
In general, the induction time for crystallization is reduced in the presence of these homochiral additives. acs.orgacs.org Similarly, the Gibbs energetic barrier to nucleation (ΔGcr) and the critical size of stable nuclei (rc) are also decreased, while the nucleation rate (J) is increased. acs.orgacs.org The interfacial energy (γ) between the crystal and the solution is also lowered by the addition of homochiral molecules. acs.orgacs.org
The crystal mass growth rate (RG) is observed to increase with a higher initial supersaturation ratio (S0), and this effect is also seen in the presence of (S)-(+)-ibuprofen. acs.orgacs.org However, at high levels of initial supersaturation, the impact of homochiral additives on the induction period, crystal growth rate, and the final crystal yield tends to diminish. acs.orgacs.org
The following table presents a summary of the effects of homochiral additives on the crystallization kinetics of racemic (R,S)-(±)-sodium ibuprofen dihydrate.
| Kinetic Parameter | Effect of Homochiral Additives ((S)-(+)-ibuprofen or (S)-(−)-sodium ibuprofen dihydrate) |
| Induction Time (τ) | Decreased |
| Interfacial Energy (γ) | Decreased |
| Gibbs Energetic Barrier (ΔGcr) | Decreased |
| Nucleation Rate (J) | Increased |
| Critical Size of Stable Nuclei (rc) | Decreased |
| Crystal Mass Growth Rate (RG) | Increased (in the presence of (S)-(+)-ibuprofen with increasing initial supersaturation) |
Advanced Analytical Characterization Techniques for Ibuprofen Sodium
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the detailed characterization of Ibuprofen (B1674241) (sodium) at the molecular level.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Structural Elucidation and Polymorphic Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation and polymorphic analysis of Ibuprofen (sodium). FTIR spectroscopy of Ibuprofen (sodium) dihydrate reveals characteristic bands corresponding to HOH stretching vibrations at 3340 cm⁻¹, 3280 cm⁻¹, and 3030 cm⁻¹. nih.gov A shoulder observed near 1580 cm⁻¹ is attributed to HOH deformation modes. nih.gov The intense bands at 1547 cm⁻¹ and 1415 cm⁻¹ are assigned to the antisymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively. nih.gov Water librational modes are identified at 901 cm⁻¹, 827 cm⁻¹, 749 cm⁻¹, 607 cm⁻¹, and 554 cm⁻¹ in the low-temperature spectrum. nih.gov
Raman spectroscopy complements FTIR analysis and is particularly useful for studying polymorphic forms. americanpharmaceuticalreview.com Differences in the Raman spectra of various polymorphs can manifest as changes in frequency, relative intensity, and the number of bands, arising from distinct molecule-molecule interactions within the crystal lattice. americanpharmaceuticalreview.com For instance, the Raman spectra of different polymorphs can show variations in the C-H stretching region around 3000 cm⁻¹ and in the fingerprint region below 1700 cm⁻¹. americanpharmaceuticalreview.com Racemic sodium ibuprofen is known to exist as a racemic conglomerate (γ-form) and two polymorphic racemic compounds (α and β forms), which can be differentiated by these techniques. nih.gov
Interactive Table: Key FTIR and Raman Bands for Ibuprofen (Sodium) Dihydrate
| Vibrational Mode | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |
| HOH Stretching | 3340, 3280, 3030 | - |
| HOH Deformation | ~1580 | - |
| COO⁻ Antisymmetric Stretching | 1547 | - |
| COO⁻ Symmetric Stretching | 1415 | - |
| Water Librational Modes | 901, 827, 749, 607, 554 | - |
| C-H Stretching | - | ~3000 |
Note: Raman data is generalized for polymorphic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State and Solution) for Structural and Dynamic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy, in both solid-state and solution phases, provides unparalleled insight into the structure and dynamics of Ibuprofen (sodium). Solid-state NMR is particularly valuable for characterizing the internal rotations and interconformational jumps of the molecule in its solid form. acs.orgnih.gov Studies have identified various motions of the different molecular fragments and assigned them to specific frequency regimes: slow (<10³ Hz), intermediate (10³–10⁶ Hz), and fast (>10⁶ Hz). acs.orgnih.gov The rotations of the three methyl groups and the isobutyl group occur in the fast regime, while the π-flip of the phenyl ring belongs to the intermediate motional regime. acs.orgnih.gov
The dynamic properties of the sodium salt form are noticeably different from the acidic form of ibuprofen. acs.orgnih.gov At room temperature, the mobility of the phenyl and isobutyl groups is faster in the sodium salt, which is reflected in the resolution and intensity of signals in solid-state NMR spectra. researchgate.netresearchgate.net
Solution NMR, typically using a solvent like deuterated chloroform (B151607) (CDCl₃), is used for the structural elucidation of the molecule. oxinst.com ¹H NMR and ¹³C NMR spectra, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allow for the complete assignment of proton and carbon signals to the molecular structure. oxinst.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used technique for the quantification of Ibuprofen (sodium) in various matrices and for monitoring its degradation. thermofisher.com The method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum. thermofisher.com For quantification, a standard solution of Ibuprofen (sodium) is scanned across the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). globalresearchonline.netrjptonline.org For Ibuprofen, the λmax is often observed around 221-228 nm. globalresearchonline.netrjptonline.org
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. rjptonline.org This curve is then used to determine the concentration of Ibuprofen (sodium) in unknown samples. rjptonline.org The linearity of this method is typically excellent over a defined concentration range. globalresearchonline.net UV-Vis spectroscopy can also be employed to monitor the degradation of Ibuprofen (sodium) by observing changes in the absorbance spectrum over time or under stress conditions. nih.gov
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for assessing the purity of Ibuprofen (sodium) and for identifying and quantifying any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the cornerstone methods for purity assessment and impurity profiling of Ibuprofen (sodium). These techniques offer high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from related substances. sigmaaldrich.com
A typical HPLC method for Ibuprofen analysis utilizes a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile). sigmaaldrich.comnih.gov Detection is commonly performed using a UV detector at a wavelength where ibuprofen absorbs strongly. rssl.com UPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov
When coupled with tandem mass spectrometry (MS/MS), UPLC provides a powerful tool for the identification and structural elucidation of unknown impurities. rssl.com The mass spectrometer provides accurate mass data, which can be used to determine the molecular formula of an impurity, and fragmentation patterns (MS/MS) help in elucidating its structure. rssl.com UPLC-MS/MS methods have been developed and validated for the determination of Ibuprofen in pharmaceutical formulations with high precision and accuracy. dergipark.org.tr
Interactive Table: Typical UPLC-MS/MS Parameters for Ibuprofen Analysis
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile and 0.1% formic acid (25:75 v/v) |
| Flow Rate | 0.15 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Transition (m/z) | 205.0 → 159.0 |
Source: DergiPark dergipark.org.tr
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile degradation products of Ibuprofen (sodium). nih.gov While HPLC and UPLC are suitable for non-volatile compounds, GC-MS is the method of choice for identifying volatile impurities that may arise from degradation processes such as oxidation and thermal stress. nih.govresearchgate.net
Prior to GC analysis, Ibuprofen and its degradation products may require derivatization to increase their volatility and improve their chromatographic properties. nih.gov The separation is typically performed on a capillary column, and the eluting compounds are detected by a mass spectrometer. tandfonline.com The mass spectrometer provides mass spectra of the individual components, which can be compared to spectral libraries for identification. tandfonline.comresearchgate.net Studies have utilized GC-MS to identify several degradation products of ibuprofen, including compounds that had not been previously reported. nih.gov
Capillary Electrophoresis and High-Performance Thin-Layer Chromatography (HPTLC)
Capillary Electrophoresis (CE) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for the separation and quantification of ibuprofen and its related substances.
Capillary Electrophoresis (CE):
CE methods have been developed for the rapid determination of ibuprofen, often in complex matrices. For instance, a capillary zone electrophoresis (CZE) method with UV detection was developed for determining ibuprofen in pharmaceutical preparations. mdpi.com This technique offers the advantage of high sample throughput, which is beneficial for routine quality control. mdpi.com Another study detailed a CZE method using a background electrolyte composed of 20mM N-(2-acetamido)-2-aminoethanesulfonic acid (ACES), 20mM imidazole, and 10mM α-cyclodextrin at a pH of 7.3, allowing for the analysis of ibuprofen in under 5 minutes. sigmaaldrich.com The rectilinear calibration range for ibuprofen in this system was found to be 2-500 mg/l. sigmaaldrich.com Furthermore, CE coupled with capacitively coupled contactless conductivity detection (C4D) has been employed for the separation of nonsteroidal anti-inflammatory drugs (NSAIDs), including ibuprofen. nih.govnih.gov This method can achieve separation in less than one minute using a background electrolyte of 20 mM His/15 mM Tris, pH 8.6, with 2 mM hydroxypropyl-beta-cyclodextrin and 10% methanol. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC):
HPTLC provides a reliable and cost-effective method for the quantification of ibuprofen. A densitometric HPTLC method has been described for the quantitation of ibuprofen from plasma, utilizing a mobile phase of n-hexane-ethyl acetate-anhydrous acetic acid (75:25:2) and detection at 222 nm. nih.gov Another HPTLC system for the analysis of various analgesic and antipyretic drugs, including ibuprofen, used a mobile phase of n-butyl ether/n-hexane/acetic acid (20:4:1) on silica (B1680970) gel 60 F254 plates. elsevierpure.com A simple and sensitive TLC-densitometric method for estimating ibuprofen and its impurities in pharmaceutical preparations employed a mobile phase of toluene–ethyl acetate–glacial acetic acid (17:13:1, v/v/v) on silica gel 60 F254 plates. oup.com For the simultaneous estimation of ibuprofen and famotidine (B1672045) in tablet dosage form, an HPTLC method was developed using a mobile phase of Toluene:MeOH:Ethyl acetate:Glacial Acetic Acid (5.5:3.2:1:0.3 v/v/v/v), with densitometric measurement at 271 nm. researchgate.net
| Technique | Mobile Phase / Background Electrolyte | Detection Method | Key Findings |
|---|---|---|---|
| Capillary Zone Electrophoresis (CZE) | 20mM ACES, 20mM imidazole, 10mM α-cyclodextrin, pH 7.3 | UV at 232 nm | Analysis time < 5 min; Calibration range: 2-500 mg/l. sigmaaldrich.com |
| CE with C4D | 20 mM His/15 mM Tris, 2 mM HP-β-CD, 10% methanol, pH 8.6 | Capacitively Coupled Contactless Conductivity Detection | Separation in < 1 min; LODs: 0.156 - 0.6 mg/L. nih.govnih.gov |
| HPTLC | n-hexane-ethyl acetate-anhydrous acetic acid (75:25:2) | Densitometry at 222 nm | Linear range in plasma: 2-20 micrograms. nih.gov |
| HPTLC | Toluene:MeOH:Ethyl acetate:Glacial Acetic Acid (5.5:3.2:1:0.3) | Densitometry at 271 nm | Linear range for Ibuprofen: 1000-5000 ng/band. researchgate.net |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for understanding the solid-state properties of ibuprofen sodium, including its stability, hydration, and phase behavior.
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal events of ibuprofen sodium, such as melting and solid-state transitions. The DSC thermogram of racemic (R,S)-(±)-ibuprofen sodium dihydrate typically shows a first endothermic event around 100 °C, which is attributed to the dehydration of the hydrate (B1144303). unirioja.es This is followed by a melting event at approximately 170 °C. unirioja.es The anhydrous form of sodium ibuprofen, obtained after dehydration, may exhibit a hump in the DSC scan between 50–90 °C, suggesting a restructuring of the molecular packing. pharmtech.com Studies have shown that the dihydrate form is thermodynamically more stable than the anhydrous form. semanticscholar.org
| Compound Form | Thermal Event | Approximate Temperature (°C) | Reference |
|---|---|---|---|
| Ibuprofen Sodium Dihydrate | Dehydration | ~100 | unirioja.es |
| Ibuprofen Sodium (Anhydrous) | Melting | ~170 | unirioja.es |
| Anhydrous form (post-dehydration) | Structural Reorganization | 50-90 | pharmtech.com |
Thermogravimetric Analysis (TGA) is used to quantify the water content in hydrated forms of ibuprofen sodium and to study its thermal decomposition profile. For ibuprofen sodium dihydrate, TGA shows a weight loss corresponding to the removal of two water molecules. researchgate.net The dehydration process has been shown to occur in a single step with a relatively low activation energy, indicating the ease with which water is removed from the crystal lattice. semanticscholar.org The mechanism of dehydration has been described to follow a three-dimensional diffusion model. semanticscholar.org Following dehydration, the decomposition of ibuprofen itself has been observed to occur in stages, with an initial decarboxylation step. nih.gov TGA of ibuprofen shows a significant weight loss in the temperature range of 150 to 210°C.
Microscopy and Imaging Techniques for Particle Morphology and Crystal Habit
Microscopy techniques are essential for visualizing the particle size, shape, and surface characteristics of ibuprofen sodium, which can influence its bulk properties and performance.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of ibuprofen sodium crystals. Studies have utilized SEM to compare the physicochemical properties of the dihydrate and anhydrous forms. semanticscholar.orgresearchgate.net The crystal habit of ibuprofen can be influenced by crystallization conditions. rsc.org For example, ibuprofen sodium particles produced by precipitation with a compressed antisolvent (PCA) process have been characterized by SEM, showing that particle size and morphology can be controlled by process parameters. researchgate.net Different crystal shapes, from needle-like to more symmetrical forms, have been observed, which can impact properties like flowability and compaction. researchgate.net Supercritical antisolvent (SAS) processes have been used to produce either crystalline rod-like particles (1-5 μm) or amorphous spherical particles (~500 nm) of ibuprofen sodium by adjusting process conditions. researchgate.net
Optical Microscopy is a fundamental technique for observing the crystal habit and morphology of ibuprofen sodium. It has been used to study changes in particle morphology during dissolution and precipitation experiments. nih.gov For instance, observations of irregular particle morphology of ibuprofen crystals were made by optical microscopy following precipitation in the presence of certain polymers. nih.gov This technique is valuable for initial characterization and for observing dynamic changes in the solid state. pharmtech.com
Interfacing Analytical Methods for Comprehensive Characterization
The comprehensive characterization of a pharmaceutical compound like ibuprofen sodium necessitates a multi-faceted analytical approach. While individual analytical techniques provide valuable information, a deeper understanding of the compound's identity, purity, and stability is achieved by interfacing, or "hyphenating," different analytical methods. saspublishers.comnih.gov Hyphenated techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectroscopy. nih.govresearchgate.net This online coupling allows for the analysis of complex mixtures and the unambiguous identification of individual components, providing a more complete characterization than standalone methods. saspublishers.comsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In this method, the sample is first vaporized and separated into its components within the GC column. nih.gov Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized, and the resulting ions are analyzed based on their mass-to-charge ratio, allowing for highly specific detection and structural elucidation. researchgate.net
For a non-volatile compound like ibuprofen, a derivatization step is typically required to increase its volatility for GC analysis. nih.govspringernature.com Common derivatization agents include ethyl chloroformate (ECF) or trimethylsilyl (B98337) (TMS) reagents. nih.govspringernature.com GC-MS has been successfully applied to determine ibuprofen in various biological matrices, demonstrating good linearity, precision, and recovery. rjptonline.orgscispace.com
Research Findings from GC-MS Analysis of Ibuprofen:
| Parameter | Study 1 rjptonline.org | Study 2 scispace.com | Study 3 nih.gov |
| Matrix | Rabbit Plasma | Human Plasma | Urine and Blood |
| Derivatization | Not specified, but likely | Trimethylsilyl derivatization | Ethyl Chloroformate (ECF) |
| Column | DB-5MS | Not Specified | DB-1 |
| Linearity Range | 0.05 - 5.0 µg/mL | Linear up to 200 mg/L | Not Specified |
| Mean Recovery | 92.03% | 86.5% | Not Specified |
| Intra-day Precision (RSD) | 3.29 - 5.14% | 4.6 - 5.4% | Not Specified |
| Inter-day Precision (RSD) | 4.26 - 5.84% | 7.4 - 9.3% | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.6 µg/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a cornerstone technique in modern pharmaceutical analysis. mdpi.com It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. saspublishers.comresearchgate.net Unlike GC-MS, LC-MS can analyze a wide range of compounds, including those that are non-volatile or thermally unstable, often without the need for derivatization. rjptonline.org
The LC system separates ibuprofen sodium from other components in the sample matrix. researchgate.net The eluent from the LC column is then introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized. nih.gov These ions are then analyzed, providing data on molecular weight and structure. researchgate.net The use of tandem MS (MS/MS) further enhances selectivity and provides more detailed structural information, which is crucial for identifying impurities and degradation products. researchgate.netcore.ac.uk
LC-MS/MS methods have been developed and validated for the quantification of ibuprofen in various biological fluids, offering excellent sensitivity and short analysis times. researchgate.netchromatographyonline.comphenomenex.com
Research Findings from LC-MS/MS Analysis of Ibuprofen:
| Parameter | Study 1 chromatographyonline.com | Study 2 researchgate.net | Study 3 core.ac.uk |
| Matrix | Miniature Swine Plasma & Synovial Fluid | Human Plasma | Seawater |
| Chromatographic Column | Not Specified | C18 column | Not Specified |
| Mobile Phase | Not Specified | Isocratic mixture (45:45:10) | Acetonitrile/Methanol and water with additives |
| Ionization Mode | Not Specified | Not Specified | Electrospray Ionization (ESI) |
| Linearity Range | 10 - 1000 ng/mL | Not Specified | Not Specified |
| Run Time | Not Specified | 1.5 min | Not Specified |
| Inter-day Precision (RSD) | Not Specified | Not Specified | < 8.10% |
| Method Detection Limit (MDL) | Not Specified | Not Specified | 8.18 ng/L (for carboxyibuprofen) |
Other Interfacing Techniques
Beyond GC-MS and LC-MS, other hyphenated techniques offer unique advantages for the comprehensive characterization of ibuprofen sodium.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique couples the high separation efficiency of capillary electrophoresis, which separates molecules based on their charge and size, with the sensitive detection of mass spectrometry. saspublishers.com It is particularly well-suited for the analysis of ionic species and can be a powerful tool for analyzing ibuprofen sodium and its charged metabolites or impurities. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): LC-NMR directly links an HPLC system with an NMR spectrometer. nih.gov This powerful combination allows for the separation of components in a mixture followed by their unequivocal structural elucidation using NMR spectroscopy. saspublishers.com It is especially valuable for identifying unknown impurities or degradation products without the need for prior isolation. semanticscholar.org
Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR): This technique interfaces HPLC with FTIR spectroscopy. nih.gov It provides information about the functional groups present in the separated molecules, aiding in their identification. nih.gov
By employing a suite of these hyphenated techniques, a comprehensive analytical profile of ibuprofen sodium can be generated, confirming its identity, quantifying its purity, and characterizing any related substances or degradation products with a high degree of confidence.
Molecular and Biochemical Mechanism Investigations of Ibuprofen Sodium
Molecular Interactions with Enzymatic Targets
The principal mechanism of ibuprofen's action lies in its direct interaction with and inhibition of key enzymes involved in the inflammatory cascade.
Ibuprofen (B1674241) is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govnih.govwikipedia.org These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2, a precursor for various prostaglandins (B1171923) and thromboxanes that mediate pain, inflammation, and fever. nih.gov Ibuprofen's inhibition of COX enzymes is reversible and competitive with the substrate, arachidonic acid. nih.gov
The binding of ibuprofen to the active site of COX enzymes involves specific molecular interactions. The carboxylate group of ibuprofen forms crucial hydrogen bonds with the hydroxyl group of Tyr-355 and a salt bridge with the guanidinium (B1211019) group of Arg-120 at the entrance of the cyclooxygenase channel. nih.gov The remainder of the ibuprofen molecule engages in hydrophobic interactions within the enzyme's active site. nih.gov While ibuprofen binds to both COX-1 and COX-2, in vitro studies have indicated a preferential inhibition of COX-1 over COX-2. nih.gov
| Parameter | COX-1 | COX-2 | Reference |
|---|---|---|---|
| IC50 Ratio (COX-2/COX-1) | 2.3 - 3.3 | nih.gov |
Ibuprofen is a chiral molecule and exists as two enantiomers: (S)-ibuprofen and (R)-ibuprofen. The pharmacological activity of racemic ibuprofen is primarily attributed to the (S)-enantiomer. researchgate.netnih.gov In vitro studies have demonstrated that (S)-ibuprofen is a significantly more potent inhibitor of COX enzymes compared to the (R)-enantiomer. researchgate.netnih.gov In fact, (R)-ibuprofen is not considered a COX inhibitor at clinically relevant concentrations. researchgate.netnih.gov
Prostaglandin Synthesis Modulation Pathways
By inhibiting COX-1 and COX-2, ibuprofen effectively blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov The arachidonic acid cascade begins with the release of arachidonic acid from cell membrane phospholipids. COX enzymes then catalyze the conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2). nih.gov PGH2 is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TxA2). researchgate.net
Ibuprofen's non-selective inhibition of both COX isoforms leads to a broad reduction in the production of these prostanoids. The reduction in PGE2 and PGI2 levels contributes to the anti-inflammatory and analgesic effects by decreasing vasodilation, vascular permeability, and sensitization of nociceptors. researchgate.net The antipyretic effect is primarily due to the inhibition of PGE2 synthesis in the hypothalamus. researchgate.net
Cellular Signaling Pathways Modulated by Ibuprofen (Sodium) (in vitro studies)
Beyond its direct effects on the prostaglandin pathway, in vitro studies have suggested that ibuprofen can modulate various cellular signaling pathways. One notable pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses. Some studies have indicated that prostaglandins, particularly PGE2, can activate the classical NF-κB pathway. nih.gov By inhibiting prostaglandin synthesis, ibuprofen may indirectly attenuate NF-κB activation. However, direct effects of ibuprofen on NF-κB signaling have also been investigated, though the results can be cell-type and context-dependent. nih.gov
In vitro studies on human cholangiocarcinoma cell lines have shown that ibuprofen can suppress cell viability and induce apoptosis, suggesting an impact on cell survival and death pathways. waocp.org These effects are likely multifactorial and may involve modulation of signaling cascades beyond the simple inhibition of prostaglandin synthesis. Further research is needed to fully elucidate the direct and indirect effects of ibuprofen (sodium) on various intracellular signaling networks.
Interaction with Other Biomolecules and Receptor Systems (in vitro, computational)
Human Serum Albumin (HSA): Ibuprofen exhibits a high affinity for binding to human serum albumin, the primary transport protein in the blood. nih.govbiorxiv.org Computational and spectroscopic analyses have identified multiple binding sites for ibuprofen on HSA, with the most favorable being Sudlow's drug site II (DS2) and drug site I (DS1). biorxiv.org This extensive protein binding influences the pharmacokinetic properties of the drug.
| Binding Site | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| DS1 | -6.3 to -15.4 | biorxiv.org |
| DS2 | -15.4 ± 0.3 | biorxiv.org |
Fatty Acid Amide Hydrolase (FAAH): Ibuprofen has been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govnih.govprojectcbd.org The inhibition of FAAH by ibuprofen is pH-dependent, with greater potency observed at more acidic pH values, which are often characteristic of inflamed tissues. nih.gov By inhibiting FAAH, ibuprofen can increase the local concentrations of anandamide, which may contribute to its analgesic effects through the endocannabinoid system. nih.govresearchgate.net
Cannabinoid Receptors: In addition to its effects on endocannabinoid metabolism, some in vitro evidence suggests that ibuprofen may directly interact with cannabinoid receptors. researchgate.net Studies have indicated that ibuprofen can inhibit the binding of a synthetic agonist to the human CB2 cannabinoid receptor, suggesting a potential for competitive binding. researchgate.net The activation of cannabinoid receptors, particularly CB2, is known to have anti-inflammatory and analgesic effects.
Peroxisome Proliferator-Activated Receptor γ (PPARγ): Ibuprofen has been identified as a ligand that can bind to and modulate the activity of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor involved in the regulation of inflammation and metabolism. nih.gov In vitro assays have shown that ibuprofen can activate PPARγ, although with lower potency compared to other NSAIDs like indomethacin. nih.gov This interaction represents another potential COX-independent mechanism for the anti-inflammatory effects of ibuprofen.
Formulation Science and Advanced Delivery System Research for Ibuprofen Sodium
Hydrotropic Solubilization and Solid Dispersion Techniques
Hydrotropic solubilization and solid dispersion are effective techniques for improving the dissolution rates of poorly water-soluble drugs. ijpsjournal.comresearchgate.net Hydrotropy involves the use of hydrotropic agents to enhance the aqueous solubility of a drug, while solid dispersion technology disperses the drug in an inert carrier matrix at a solid state. ijpsjournal.comispe.org
One approach, hydrotropic solid dispersion (HSD), combines these principles by using a water-soluble hydrotropic agent as a carrier, avoiding the need for organic solvents. ijpsjournal.com In a study focused on ibuprofen (B1674241), various hydrotropes were screened, with sodium benzoate (B1203000) showing the highest solubility enhancement. ijpsjournal.com A solid dispersion prepared with a 1:3 drug-to-hydrotrope ratio using a solvent evaporation technique demonstrated significantly improved drug release compared to the pure drug. ijpsjournal.com
Solid dispersions of ibuprofen have also been prepared using the melt dispersion technique with natural mucilage from lemon seeds as a carrier. These solid dispersions showed enhanced solubility in phosphate (B84403) buffer (pH 7.4), 0.1 N HCl solution, and distilled water. ijcsrr.org The formulation with a 1:1.5 drug-to-carrier ratio exhibited the fastest and highest drug release. ijcsrr.org
Table 1: Research Findings on Hydrotropic Solubilization and Solid Dispersion of Ibuprofen
| Technique | Carrier/Agent | Drug-to-Carrier Ratio | Key Findings | Reference |
| Hydrotropic Solid Dispersion | Sodium Benzoate | 1:3 | Highest solubility enhancement among screened hydrotropes; F2 formulation showed 82.2% drug release. | ijpsjournal.com |
| Melt Dispersion | Lemon Seed Mucilage | 1:1.5 | Effective in enhancing solubility in various media; showed faster and higher drug release among tested ratios. | ijcsrr.org |
Polymers are extensively used as carriers in solid dispersion formulations to create amorphous systems, which exhibit higher solubility and dissolution rates compared to their crystalline counterparts. mdpi.comsbmu.ac.ir Eudragit and polyethylene (B3416737) glycol (PEG) are common polymers investigated for this purpose with ibuprofen. sbmu.ac.irnih.gov
A study using hot-melt extrusion (HME) successfully produced amorphous solid dispersions of 25 wt% ibuprofen in a Eudragit EPO polymer matrix. mdpi.com The researchers confirmed the amorphous nature of the dispersions using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). mdpi.com The resulting formulations were stable under accelerated conditions (40 °C, 75% RH) for three months. mdpi.com The release profiles showed that tablets made from an extrudate processed at 140 °C released between 40% and 63% of the ibuprofen within 180 minutes in a simulated gastric juice solution. mdpi.com
The molecular properties and drug-polymer interactions in solid dispersions of both acidic and sodium salt forms of ibuprofen with Eudragit RL100 were investigated using solid-state nuclear magnetic resonance. nih.gov The study found that drug-polymer interactions were present in co-evaporates of both forms but were significantly stronger for the acidic form, which could be correlated with in vitro drug release profiles. nih.gov Other research has also explored various polymers like polyvinylpyrrolidone (B124986) (PVP), HPMC, and ethylcellulose for preparing ibuprofen solid dispersions using solvent and fusion-solvent methods. sbmu.ac.ir
A primary challenge with amorphous solid dispersions (ASDs) is their inherent physical instability, which can lead to recrystallization of the drug back to its less soluble, stable crystalline form. mdpi.combibliotekanauki.pl Maintaining the amorphous state is crucial for the enhanced solubility and bioavailability benefits.
In the study of ibuprofen-Eudragit EPO solid dispersions, stability was confirmed over a three-month period under accelerated conditions, with no changes observed in DSC thermograms or XRPD diffractograms, indicating stable amorphous dispersions. mdpi.com The interactions between the components of the extrudate were suggested to contribute positively to this stability. mdpi.com
However, ibuprofen itself has a tendency for spontaneous recrystallization after melting. bibliotekanauki.pl Overcoming this requires techniques like hot melt impregnation to maintain the amorphous form. bibliotekanauki.pl Research comparing different solvent-based techniques (electrospinning, spray-drying, and rotary evaporation) for producing ASDs of ibuprofen with cellulosic excipients found that while ASD formation depends on the drug-to-excipient ratio, the homogeneity of the dispersion is highly dependent on the processing technique. nih.govresearchgate.net Electrospun samples, despite having the highest drug release rates due to their fibrous structure, were the least homogenous, potentially impacting their long-term stability. nih.govresearchgate.net
Nanoparticle and Microparticle Encapsulation
Encapsulation of ibuprofen into nanoparticles and microparticles represents another advanced strategy to modify its release characteristics and improve its delivery. nih.govlongdom.org These technologies can protect the drug, control its release, and enhance its therapeutic efficacy.
Metal-Organic Frameworks (MOFs) are porous materials composed of metal ions linked by organic ligands, which can be used as vessels for drug delivery due to their high surface areas and tunable pore sizes. drugdeliverybusiness.comnih.gov
Researchers have demonstrated that MOFs can extend the duration of ibuprofen's effect. drugdeliverybusiness.com In a mouse model, ibuprofen loaded into a MOF with cyclodextrin (B1172386) and alkali metal cations reached the bloodstream in 10 to 20 minutes, comparable to traditional formulations. drugdeliverybusiness.com Notably, the half-life of the ibuprofen delivered via the MOF was doubled to 2 hours compared to 1 hour for ibuprofen salts. drugdeliverybusiness.com
Several types of MOFs from the MIL (Materials of Institut Lavoisier) family have shown high ibuprofen loading capacities. For instance, MIL-101 exhibited a loading of 1.376 g of ibuprofen per gram of MOF, while MIL-100 and MIL-53 showed loadings of 0.347 g/g and up to 0.220 g/g, respectively. nih.gov The flexible framework of MIL-53 allowed for prolonged drug release, with complete delivery occurring over 3 weeks in simulated body fluid. nih.gov A biocompatible MOF based on γ-cyclodextrin (CD-MOF) has also been shown to incorporate 23-26 wt% of ibuprofen, demonstrating rapid uptake and an extended duration of action in animal studies. acs.org
Table 2: Ibuprofen Loading and Release in Different Metal-Organic Frameworks (MOFs)
| MOF Type | Ibuprofen Loading (g/g of MOF) | Key Release Characteristics | Reference |
| CD-MOF | 0.23 - 0.26 (23-26 wt%) | Rapid uptake, doubled half-life (2 hours) in mice. | drugdeliverybusiness.comacs.org |
| MIL-101 | 1.376 | High loading capacity. | nih.gov |
| MIL-100 | 0.347 | High loading capacity. | nih.gov |
| MIL-53 | 0.210 - 0.220 | Prolonged release over 3 weeks. | nih.gov |
Porous carbon materials, including carbon nanocapsules, have been investigated as carriers for ibuprofen sodium release. rsc.org Spherical carbon nanocapsules with a mean diameter of 690 nm and a shell thickness of 70 nm, exhibiting both micro- and mesoporosity, were prepared for this purpose. rsc.org
These carbon nanocapsules demonstrated a higher and faster release of sodium ibuprofen at both pH 1.8 and 7.4 compared to other carbon materials, with an initial load of approximately 250 mg/g. rsc.org Through successive evaporation cycles, a remarkable drug load of about 6010 mg/g was achieved as the ibuprofen sodium filled the internal void of the nanocapsules. rsc.org Despite this extremely high load, a fast and nearly complete release (ca. 100%) was observed at pH 7.4, simulating intestinal fluid. rsc.org Conversely, a much slower and lower release occurred at pH 1.8, characteristic of the gastric environment, highlighting the potential of this system for oral drug administration with reduced gastric release. rsc.org
Natural polymers are widely used for creating nanoparticle-based drug delivery systems due to their biocompatibility and biodegradability. researchgate.netaalto.fi
In one study, ibuprofen nanoparticles with a particle size of less than 50 nm were synthesized and loaded into carriers made of sodium alginate and psyllium seed mucilage (SA/PSM). aalto.fispringerprofessional.de The resulting beads had porous and interconnected structures. aalto.fi The release of the ibuprofen nanoparticles was pH-dependent, with the lowest swelling and release occurring in an acidic medium. aalto.fi The release mechanism was found to be of the Fickian diffusion type for beads made of sodium alginate alone, but shifted to anomalous transport and case-II transport when psyllium seed mucilage was added, indicating a change in the release kinetics. aalto.fi
Another investigation examined ibuprofen-loaded nanoparticles based on sodium alginate and chitosan (B1678972) hydrogels. researchgate.net These pH-sensitive nanoparticles, with a size around 100 nm, were able to protect the drug from complete dissolution in a gastric medium while controlling its release, which could increase the solubility and biological activity of ibuprofen. researchgate.net
Solid Lipid Nanoparticles (SLN)
Solid Lipid Nanoparticles (SLNs) have been investigated as a promising carrier system for ibuprofen to enhance its therapeutic efficacy and overcome limitations such as poor solubility. nih.gov These systems are typically composed of physiological and biodegradable lipids, which contribute to their low systemic toxicity. nih.gov
Various techniques have been employed for the formulation of ibuprofen-loaded SLNs. The hot homogenization method involves dissolving ibuprofen in a molten lipid mixture (such as stearic acid and glyceryl monostearate) and then emulsifying this lipid phase with a hot aqueous surfactant solution. nih.gov This pre-emulsion is then subjected to high-shear homogenization or ultrasonication to produce a nanoemulsion, which upon cooling in an ice bath, allows the lipid to recrystallize and form SLNs. nih.gov Another approach is the modified emulsification solvent evaporation technique, where ibuprofen and a lipid like stearic acid are dissolved in an organic solvent, which is then emulsified with an aqueous surfactant solution. mmarau.ac.ke Subsequent evaporation of the organic solvent leads to the formation of nanoparticles. mmarau.ac.ke Hot melt extrusion (HME) has also been explored as a continuous and efficient manufacturing process for developing ibuprofen SLNs. nih.gov
The resulting ibuprofen-loaded SLNs are characterized by several key parameters. Optimized formulations have achieved high entrapment efficiency (EE) and drug loading (DL) capacities. For instance, SLNs prepared by hot homogenization have demonstrated an EE of 90.74 ± 1.40% and a DL of 11.36 ± 1.20%. nih.gov Similarly, SLNs produced by the emulsification solvent evaporation method have shown an encapsulation efficiency of 99.73% and a drug loading of 2.31%. mmarau.ac.ke Particle size is another critical attribute, with studies reporting mean particle sizes ranging from approximately 60 nm to 167 nm. nih.govnih.gov The physical state of the encapsulated drug is often amorphous, in contrast to the crystalline nature of the pure drug, which can contribute to improved dissolution characteristics. mmarau.ac.kescientific.net
| Preparation Method | Key Findings | Mean Particle Size (nm) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|
| Hot Homogenization | Optimized for rectal delivery, incorporated into a thermosensitive gel. | 166.77 ± 2.26 | 90.74 ± 1.40 | nih.gov |
| Emulsification Solvent Evaporation | Sustained drug release for up to 8 hours, with an amorphous drug state confirmed. | 76.40 | 99.73 | mmarau.ac.ke |
| Hot Melt Extrusion (HME) | Developed for topical application, demonstrating an efficient continuous manufacturing process. | 60.2 ± 4.81 | 90.41 ± 3.46 | nih.gov |
Polymer-Drug Conjugates and Co-Crystals
Advanced formulation strategies for ibuprofen sodium include the development of polymer-drug conjugates and co-crystals to modify its physicochemical properties. These approaches aim to improve characteristics such as flowability, compaction, and dissolution, which are often challenging for the pure drug. nih.govpharmaexcipients.com
The formation of conjugates between ibuprofen sodium (IbS) and cationic polymers like diethylaminoethyl dextran (B179266) (Ddex) is driven by electrostatic interactions. nih.govpharmaexcipients.com Ibuprofen, being an acidic drug, can form a salt, which then interacts with the positively charged cationic dextran. nih.gov This interaction has been confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and differential scanning calorimetry (DSC). nih.govresearchgate.net DSC results have shown a distinct thermal behavior for the conjugate, with a stepwise endothermic solid-solid structural transformation, providing evidence of the interaction and the formation of a new, more amorphous entity. nih.govresearchgate.net The disappearance of the ibuprofen melting peak in the conjugate's DSC thermogram further supports the highly amorphous state of the formulation. nih.govresearchgate.net
The conjugation of ibuprofen sodium with cationic dextran has been shown to significantly improve the pharmaceutical properties of the drug, particularly its poor flow and compaction behavior. nih.govpharmaexcipients.com Ibuprofen itself is known for its high cohesiveness and viscoelasticity, which complicates tablet manufacturing. nih.govresearchgate.net Granulation with Ddex improves the flowability and densification of the resulting powder. nih.gov
Studies have demonstrated that as the concentration of Ddex increases in the conjugate, the mechanical and tensile strengths of the resulting tablets are enhanced. nih.gov For example, the tensile strength of tablets was observed to increase from 0.67 ± 0.0172 MPa to 1.90 ± 0.0038 MPa with increasing Ddex concentration. nih.gov The primary mechanisms for the densification of these conjugate granules during tapping and compression are particle slippage, rearrangement, and plastic deformation, with minimized fragmentation. nih.gov
| Property | Observation | Mechanism/Reason | Reference |
|---|---|---|---|
| Flowability | Improved | Formation of a novel, more amorphous formulation through granulation. | nih.gov |
| Compaction | Improved densification | Densification occurs primarily through particle slippage, rearrangement, and plastic deformation. | nih.gov |
| Tensile Strength | Increased with higher Ddex concentration (from 0.67 to 1.90 MPa) | Enhanced inter-particulate bonding due to electrostatic interaction. | nih.gov |
Dissolution and Release Kinetic Studies (in vitro)
In vitro dissolution and release studies are crucial for characterizing the performance of ibuprofen sodium formulations. These studies evaluate the rate and extent to which the drug is released from a given dosage form under controlled laboratory conditions, providing insights into its potential bioavailability. farma.com.ro
To understand the mechanism of drug release from a formulation, dissolution data are often fitted to various mathematical models. scielo.org.mx Common models include Zero-order, First-order, Higuchi, and Korsmeyer-Peppas. scielo.org.mxacs.org
Zero-order kinetics describes a system where the drug release rate is independent of its concentration. scielo.org.mx
First-order kinetics applies when the release rate is directly proportional to the concentration of the drug remaining in the dosage form. scielo.org.mx
The Higuchi model is used to describe drug release from a matrix system where the release is governed by Fickian diffusion. acs.orgnih.gov
The Korsmeyer-Peppas model is a semi-empirical model that can describe various release mechanisms. The release exponent 'n' in this model is particularly informative:
An 'n' value of < 0.43 (for spheres) suggests Fickian diffusion (case I transport).
An 'n' value between 0.43 and 0.85 indicates anomalous (non-Fickian) transport, where both diffusion and polymer swelling/erosion control drug release.
An 'n' value of > 0.85 points to super case II transport, which is dominated by polymer relaxation or erosion. nih.govnih.gov
In the case of the ibuprofen sodium-Ddex conjugate, the release was found to be controlled by multiple mechanisms, including diffusion, anomalous transport, and super case II transport, indicating a complex release process influenced by the polymer. nih.govresearchgate.net For other sustained-release ibuprofen tablets, the Korsmeyer-Peppas and Higuchi models have shown good applicability, particularly at different pH values. farma.com.ropharmaexcipients.comresearchgate.net
| Model | Equation | Description of Release Mechanism |
|---|---|---|
| Zero-Order | ft = k0t | Release rate is constant and independent of the remaining drug concentration. acs.org |
| First-Order | ln(1−ft) = k1t | Release rate is proportional to the amount of drug remaining in the carrier. acs.org |
| Higuchi | ft = kHt1/2 | Release is based on Fickian diffusion from a matrix system. acs.orgnih.gov |
| Korsmeyer-Peppas | ft = kPtn | Describes release from a polymeric system; the exponent 'n' indicates the mechanism (diffusion, anomalous transport, or erosion). acs.orgnih.gov |
The in vitro release of ibuprofen is significantly influenced by several factors, most notably the pH of the dissolution medium and the properties of the carrier system. farma.com.ro
pH of the Dissolution Medium: Ibuprofen is a weak acid with a pKa of approximately 4.5 to 4.9. nih.govijpsonline.com Consequently, its solubility and dissolution rate are highly pH-dependent. farma.com.ro In acidic environments (like pH 1.2), its release is very slow and limited. nih.gov As the pH increases to neutral or slightly alkaline conditions (e.g., pH 6.8 or 7.2), the drug ionizes, its solubility increases, and the percentage of drug released from formulations rises significantly. farma.com.roresearchgate.netnih.gov Studies on pH/thermo-responsive hydrogels containing ibuprofen sodium have shown the highest drug release at pH 7.4, where carboxylate groups in the gel network ionize, causing electrostatic repulsion and swelling that facilitates drug diffusion. nih.gov
Carrier Properties: The nature of the carrier matrix plays a critical role in controlling drug release. In polymer-drug conjugates, such as with dextran-poly(acrylic acid), the release is influenced by the electrostatic interactions between the polymer and the drug. ijpsonline.com The ionic strength of the release medium can also affect these interactions; for instance, an increased concentration of cations like Na+ and Ca2+ has been shown to decrease the ibuprofen release rate. ijpsonline.com For mesoporous carriers, factors such as the ratio of the drug to the carrier can affect the physical state of the loaded drug (amorphous vs. crystalline), which in turn influences the dissolution rate. nih.gov A lower drug-to-carrier ratio often leads to a more amorphous state and a faster release profile. nih.gov
Environmental Fate, Degradation Pathways, and Ecotoxicological Research of Ibuprofen Sodium
Environmental Occurrence and Distribution as an Emerging Contaminant
The widespread use of ibuprofen (B1674241) has led to its ubiquitous presence in various environmental compartments. nih.gove3s-conferences.org Due to incomplete metabolism in the human body and insufficient removal in conventional wastewater treatment plants (WWTPs), ibuprofen and its metabolites are continuously discharged into aquatic systems. nanogap.ese3s-conferences.org
Ibuprofen has been detected in:
Wastewater: Concentrations in WWTP influents and effluents can vary significantly, ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). For instance, studies have reported influent concentrations as high as 13,100 ng/L in Finland and effluent concentrations up to 62.0 µg/L in Nigeria. e3s-conferences.orgajol.info In a wastewater treatment plant in Girona, Spain, maximum influent concentrations of ibuprofen reached 13.74 µg/L, while effluent levels were up to 1.9 µg/L. nih.gov Its transformation products, such as carboxyibuprofen, 1-hydroxyibuprofen, and 2-hydroxyibuprofen, are also found in wastewater. nih.gov
Surface Waters: Consequently, ibuprofen contaminates rivers, lakes, and streams. Average concentrations in surface waters have been reported to be 0.98 µg/L in Canada, 8.0 µg/L in France, and up to 1417 µg/L in China. nih.gov
Groundwater: The presence of ibuprofen in groundwater, with concentrations ranging from 3 ng/L to 395 ng/L in Europe, indicates its potential to leach through soil and contaminate underground water sources. nih.gove3s-conferences.org
Soil and Sediments: Ibuprofen can accumulate in soil and sediments through the application of contaminated wastewater for irrigation or the disposal of sewage sludge. nih.gov Concentrations in soil have been found to range from 321 to 610 µg/kg. nih.gove3s-conferences.org
The following interactive table provides a summary of reported ibuprofen concentrations in various environmental matrices.
Abiotic Degradation Pathways
Abiotic degradation processes, which are non-biological, play a role in the environmental fate of ibuprofen. These pathways primarily involve photodegradation, hydrolysis, and advanced oxidation processes.
Photodegradation, or the breakdown of compounds by light, is a significant abiotic pathway for ibuprofen. nih.gov The process often follows pseudo-first-order kinetics. nih.govui.ac.id
UV-C Irradiation: Studies using monochromatic UV light at 254 nm have shown that ibuprofen concentration decreases over time. nih.gov The degradation rate is influenced by factors such as pH, with higher pH values leading to better degradation. nih.gov For example, increasing the pH from 2.25 to 8.25 resulted in a decrease in ibuprofen concentration to 27% of its initial value after one hour of treatment. nih.gov The intensity of the UV light also plays a crucial role; as the light intensity increases, the degradation of ibuprofen increases. nih.gov
Solar Irradiation: Under simulated solar irradiation, the degradation of ibuprofen also occurs, though the presence of a photocatalyst like titanium dioxide (TiO2) significantly enhances the process. nih.govrsc.org Without a catalyst, only 46.43% degradation was observed after 120 minutes, whereas with TiO2, 100% degradation can be achieved in as little as 5 minutes. rsc.orgrsc.org The primary degradation product of ibuprofen photodegradation is often identified as 4-isobutylacetophenone. researchgate.netresearchgate.net
The degradation of ibuprofen through photolysis can lead to the formation of various by-products, some of which may be more toxic than the parent compound. nih.gov
Hydrolysis: Under typical environmental conditions, hydrolysis, the chemical breakdown of a compound due to reaction with water, plays a marginal role in the degradation of ibuprofen. mdpi.com
Thermal Degradation: Ibuprofen is relatively stable under moderate temperature increases. rsc.org However, under subcritical water conditions (hot compressed water between 100-374°C), thermal degradation becomes more significant. e3s-conferences.orgresearchgate.net In this state, water acts as a good solvent for nonpolar substances like ibuprofen, and the generation of hydroxyl radicals can lead to an 88% degradation rate within 105 minutes. e3s-conferences.orgresearchgate.net
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net AOPs have been shown to be effective in degrading ibuprofen. tandfonline.com
Fenton and Photo-Fenton Oxidation: The classic Fenton process and its photo-assisted counterpart are effective in degrading ibuprofen. tandfonline.comuantwerpen.be The photo-assisted Fenton process has demonstrated the highest efficiency, completely removing an initial ibuprofen concentration of 22 mg/L with a hydrogen peroxide concentration of 0.024 mg/L. tandfonline.comuantwerpen.be While these processes achieve high degradation rates of the parent compound, complete mineralization (conversion to CO2 and water) is not always achieved. tandfonline.com
Ozonation: Ozonation is another AOP that can effectively degrade ibuprofen. nih.govbohrium.com Under optimal conditions (pH 9, hydraulic retention time of 20 minutes), a degradation value of 99% can be achieved. nih.gov However, similar to Fenton processes, complete mineralization is not typically accomplished, and the intermediate compounds formed can sometimes be more toxic than the original ibuprofen molecule. nih.gov
Ozone Combined with Peroxymonosulfate (O3/PMS): This combination has shown a compelling ability to degrade ibuprofen compared to ozonation alone. researchgate.netrsc.org The process generates both hydroxyl (·OH) and sulfate (SO4·−) radicals, leading to enhanced degradation. researchgate.netrsc.org
The following interactive table summarizes the efficiency of different AOPs in removing ibuprofen.
Biotic Degradation and Biotransformation
Biotic degradation, carried out by microorganisms, is a crucial pathway for the removal of ibuprofen from the environment. nih.govresearchgate.net Microorganisms can utilize ibuprofen as a source of carbon and energy, leading to its biotransformation and eventual breakdown. e3s-conferences.orgnih.gov
The primary mechanism of ibuprofen biodegradation is hydroxylation, which can occur on the isobutyl side chain, the propanoic acid side chain, or the aromatic ring. nih.gov This initial step is often followed by further oxidation and ring cleavage. nih.govmdpi.com Several transformation products are commonly identified during biodegradation, including 1-hydroxyibuprofen, 2-hydroxyibuprofen, and carboxyibuprofen. nih.govmdpi.com
Several bacterial strains have been identified with the ability to degrade ibuprofen. mdpi.com These microorganisms have been isolated from various environments, including activated sludge and contaminated water. nih.govmdpi.com
Achromobacter sp.: Strains of Achromobacter, such as Achromobacter spanius and Achromobacter piechaudii, have demonstrated the capability to degrade ibuprofen as their sole carbon source. mdpi.comresearchgate.net A. spanius S11 showed a degradation efficiency of 91.18% after 72 hours. mdpi.com The degradation pathway involves an initial hydroxylation step, followed by oxidation. mdpi.comresearchgate.net
Other Bacterial Strains: A variety of other bacteria have also been shown to degrade ibuprofen, including Nocardia sp., Sphingomonas sp., Variovorax sp., Bacillus thuringiensis, Klebsiella pneumoniae, and Mycolicibacterium aubagnense. nih.govmdpi.comnih.govmdpi.com The degradation rates and pathways can vary between different species. nih.gov For instance, Variovorax sp. Ibu-1 degrades ibuprofen through the trihydroxylation of the aromatic ring. nih.gov
The following interactive table highlights some of the bacterial strains capable of degrading ibuprofen and their reported efficiencies.
Identification of Intermediate Metabolites and By-products in Degradation Pathways
The degradation of ibuprofen (sodium) in various environmental matrices proceeds through several pathways, leading to the formation of numerous intermediate metabolites and by-products. These transformation products are often the result of oxidative and thermal degradation processes. Research has identified a range of these compounds, some of which are noted to be more toxic than the parent compound nih.govresearchgate.netresearchgate.net.
During biodegradation, hydroxylation of the isobutyl side chain is a common initial step, producing 1-hydroxyibuprofen and 2-hydroxyibuprofen. Further oxidation can lead to the formation of carboxy-ibuprofen clinpgx.orgnih.gov. In some bacterial degradation pathways, the aromatic ring of ibuprofen is hydroxylated, leading to catechols which are then subject to ring cleavage nih.gov. For instance, Sphingomonas sp. strain Ibu-2 is known to metabolize ibuprofen to isobutylcatechol ethz.ch.
Oxidative treatments, such as ozonation, also generate a variety of degradation by-products. Studies have identified compounds such as 4-ethylbenzaldehyde, hydratropic acid, and 1-(4-isobutylphenyl)-1-ethanol as a result of such processes researchgate.net. The degradation pathway in Bacillus thuringiensis B1(2015b) involves the hydroxylation of both the aromatic ring and the aliphatic chain, forming intermediates like 2-hydroxyibuprofen and 2-(4-hydroxyphenyl)-propionic acid nih.govmdpi.com.
The following table summarizes some of the identified intermediate metabolites of ibuprofen degradation from various studies.
| Degradation Pathway/Organism | Intermediate Metabolites and By-products |
| Bacterial Biodegradation | 1-hydroxyibuprofen, 2-hydroxyibuprofen, Carboxy-ibuprofen, Isobutylcatechol, 5-formyl-2-hydroxy-7-methylocta-2,4-dienoic acid, 2-hydroxy-5-isobutylhexa-2,4-dienedioic acid, Trihydroxyibuprofen, 2-(4-hydroxyphenyl)-propionic acid, 1,4-hydroquinone, 2-hydroxyquinol |
| Oxidative and Thermal Degradation | Hydratropic acid, 4-ethylbenzaldehyde, 4-(1-carboxyethyl)benzoic acid, 1-(4-isobutylphenyl)-1-ethanol, 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid, 1-isobutyl-4-vinylbenzene, 4-isobutylphenol |
Enzymatic Mechanisms Involved in Biodegradation (e.g., Monooxygenases, Dioxygenases)
The biodegradation of ibuprofen (sodium) is facilitated by specific enzymatic activities within microorganisms. Key enzymes involved in the initial stages of degradation are monooxygenases and dioxygenases, which are responsible for the hydroxylation of the ibuprofen molecule frontiersin.orgmdpi.com.
Aliphatic monooxygenases catalyze the hydroxylation of the isobutyl side chain of ibuprofen, a critical step in its breakdown by bacteria such as Bacillus thuringiensis B1(2015b) nih.govmdpi.com. This process leads to the formation of hydroxylated intermediates. Similarly, phenol and hydroquinone monooxygenases are involved in the hydroxylation of the aromatic ring nih.govmdpi.com.
Dioxygenases play a crucial role in the degradation of the aromatic structure of ibuprofen. For example, in Sphingomonas sp. Ibu-2, a dioxygenase is involved in the formation of cis-1,2-diol-2-hydroibuprofen-CoA from ibuprofen-CoA ethz.ch. Catechol 2,3-dioxygenase is another key enzyme that cleaves the aromatic ring of isobutylcatechol, a downstream metabolite ethz.ch. The activities of these enzymes are fundamental to the mineralization of the ibuprofen compound.
In some degradation pathways, acyl-CoA synthase is also involved. This enzyme attaches Coenzyme A to ibuprofen, which can then be further metabolized ethz.chmdpi.com. The concerted action of these various enzymes allows for the progressive breakdown of the complex ibuprofen molecule into simpler, less harmful substances.
Ecotoxicological Impact Assessment (mechanistic studies on non-human organisms, in vitro)
The ecotoxicological impact of ibuprofen (sodium) has been a subject of increasing concern due to its widespread presence in aquatic environments nih.govsciencepublishinggroup.comcitedrive.com. Studies have shown that ibuprofen can have detrimental effects on a variety of non-human organisms, even at environmentally relevant concentrations.
Effects on Aquatic Organisms and Ecosystems (e.g., Cytotoxic, Genotoxic Effects)
Ibuprofen has been demonstrated to exert cytotoxic and genotoxic effects on aquatic organisms nih.gov. Prolonged exposure to ibuprofen can lead to high oxidative cell stress, and have adverse impacts on the growth rate, reproduction, and behavior of aquatic animals nih.gov. For instance, in the freshwater plant Lemna minor, high concentrations of ibuprofen have been shown to cause progressive necrosis, chlorosis of leaves, and a significant inhibition of biomass growth copernicus.org.
The bioaccumulation of ibuprofen in aquatic organisms is another significant concern, as it can lead to a range of adverse effects including oxidative stress, DNA damage, reduced enzymatic activity, and mitochondrial damage mdpi.com. Studies on the bioluminescent bacterium Aliivibrio fischeri have shown that both ibuprofen and its degradation products can inhibit bacterial growth nih.gov.
Impact on Microbial Communities and Biofilms
Ibuprofen can also impact microbial communities and biofilm formation. Research has indicated that ibuprofen, along with other pharmaceutical residues, can reduce the bacterial biomass of some riverine biofilm communities nih.gov. The presence of ibuprofen has a dose-dependent effect on the composition of microbial communities in hyporheic zone sediments nih.gov.
Some studies have explored the anti-biofilm activity of ibuprofen. It has been shown to reduce the rate of biomass accumulation in Pseudomonas aeruginosa biofilms in vitro asm.org. In studies involving Staphylococcus aureus and Escherichia coli, ibuprofen in concentrations found in human serum has been observed to limit the formation of biofilms researchgate.net. However, exposure to ibuprofen has also been linked to increased resistance to certain antibiotics in E. coli nih.gov.
Assessment of Transformation Product Toxicity
A significant aspect of the ecotoxicological assessment of ibuprofen is the toxicity of its transformation products. Several studies have indicated that some of the degradation by-products of ibuprofen can be more toxic than the parent compound itself nih.govresearchgate.net. For example, hydroxylated metabolites of ibuprofen have been found to be more toxic than the original compound and can negatively affect the metabolic activity of degrading bacteria mdpi.com.
In vitro studies on human cell lines have shown that certain photo-degradation products of ibuprofen can be more toxic to human kidney and liver cells than ibuprofen itself nih.gov. Conversely, the parent ibuprofen compound showed greater toxicity to the gut microbiota and the marine bacterium A. fischeri compared to its degradation products nih.gov. The toxicity of these transformation products highlights the importance of complete mineralization of ibuprofen during remediation processes to avoid the release of more harmful substances into the environment.
Research on Remediation and Removal Technologies (e.g., Biochar Adsorption, Membrane Distillation)
Given the environmental concerns associated with ibuprofen (sodium), extensive research has been conducted on various remediation and removal technologies. These technologies aim to efficiently remove ibuprofen from water and wastewater.
Adsorption is a widely studied and effective method for the removal of organic contaminants like ibuprofen because it does not produce toxic by-products mdpi.comnih.gov. Various adsorbent materials have been investigated, including carbide-derived carbon and activated carbon derived from date stones mdpi.com. Molecularly imprinted polymers (MIPs) have also been designed specifically for the removal of nonsteroidal anti-inflammatory drugs, including ibuprofen, from water sources with high efficiency wiley.com.
Advanced oxidation processes (AOPs) are another set of effective treatment methods. These include ozonation, Fenton processes, and UV/H2O2 systems nih.gov. AOPs can degrade ibuprofen, but there is a risk of forming more toxic by-products if the degradation is incomplete researchgate.net. A combined system of sonication, ultraviolet radiation, hydrogen peroxide, and a zeolite-titanate photocatalyst has demonstrated high efficiency in removing ibuprofen from aqueous solutions and wastewater researchgate.net.
Membrane filtration technologies, such as nanofiltration and reverse osmosis, have also been applied for the removal of pharmaceuticals from drinking water sources nih.gov. However, membrane fouling can be a drawback of these technologies mdpi.com.
Biological treatment methods, particularly the use of microbiological reactors (MBR), have been shown to be highly reliable for the complete removal of NSAIDs nih.gov. The table below summarizes the efficiency of various wastewater treatment technologies in removing ibuprofen.
| Treatment Technology | Removal Efficiency (%) |
| Conventional Mechanical Biological Treatment (CMBT) | 94 - 98 |
| Microbiological Reactor (MBR) | Complete Removal |
| Chlorination | 81 - 95 |
| General Wastewater Treatment Plants (WWTPs) | 17 - 98 |
Computational Chemistry and Theoretical Modeling of Ibuprofen Sodium
Quantum Chemical Calculations (DFT) for Molecular Structure and Properties
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of drugs, including ibuprofen (B1674241) and its anionic form, which is present in ibuprofen sodium. DFT calculations can determine optimized geometries, electronic properties, and vibrational frequencies, offering a detailed picture of the molecule's characteristics at a quantum level. ijrpr.comscirp.org
Studies employing DFT with functionals like B3LYP have been used to analyze key quantum chemical descriptors for ibuprofen. ijrpr.com These calculations provide valuable data on the molecule's reactivity and stability. ijrpr.com
| Descriptor | Value | Significance |
|---|---|---|
| Global Hardness | 3.03 | Indicates resistance to charge transfer and higher chemical stability. ijrpr.com |
| Dipole Moment | 1.94 D | Reflects the polarity of the molecule. mdpi.com |
| HOMO Energy | - | Highest Occupied Molecular Orbital energy, related to electron-donating ability. dergipark.org.tr |
| LUMO Energy | - | Lowest Unoccupied Molecular Orbital energy, related to electron-accepting ability. dergipark.org.tr |
| Energy Gap (HOMO-LUMO) | 6.14 eV | Indicates kinetic stability; a lower gap suggests higher reactivity. dergipark.org.tr |
The analysis of electron density provides fundamental insights into chemical bonding and reactivity. nih.gov For anionic ibuprofen, topological analyses of electron densities have been used to study its microsolvation with water molecules. researchgate.net These studies reveal that interactions between the carboxylate head of the ibuprofen anion and surrounding water molecules are primarily stabilized by charge transfer from a lone pair on the carboxylate oxygen to an antibonding orbital of a neighboring water molecule (nO → σ*H-O). nih.gov
DFT calculations are also used to determine the charge distribution and map the molecular electrostatic potential (MEP). dergipark.org.tr The MEP map identifies regions of the molecule that are rich or deficient in electrons, highlighting sites susceptible to electrophilic and nucleophilic attack. For ibuprofen, the carboxylic oxygen atoms typically display negative electrostatic potential, indicating them as possible sites for electrophilic interaction. dergipark.org.tr
Theoretical vibrational spectra for ibuprofen and its sodium salt can be calculated using DFT methods. These calculated frequencies are then compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to provide detailed assignments of vibrational modes. nih.govnih.gov For ibuprofen sodium dihydrate, intense bands observed experimentally at 1547 cm⁻¹ and 1415 cm⁻¹ in the liquid nitrogen temperature spectrum are assigned to the COO⁻ antisymmetric and symmetric stretching vibrations, respectively. nih.gov
Such analyses help to understand how the chemical environment, such as hydration or the formation of the sodium salt, influences the molecule's vibrational modes. For instance, in studies of anionic ibuprofen in aqueous solution, it has been shown that the vibrational modes of the aromatic ring change depending on the surrounding chemical environment, acting as sensors of these interactions. nih.gov Resonance Raman spectroscopy has been used to selectively enhance specific signals, identifying the aromatic ring's C=C stretching mode at 1690 cm⁻¹ as a key tracer for ibuprofen in aqueous solutions. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. This technique allows researchers to model complex biological systems and processes, providing a dynamic view of molecular interactions that is not available from static quantum chemical calculations.
MD simulations have been employed to investigate ibuprofen as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, a key enzyme in the virus's replication cycle. tandfonline.comnih.gov In silico docking analyses show that both R(-) and S(+) enantiomers of ibuprofen can favorably bind to the inhibitor region of Mpro through hydrophobic interactions and hydrogen bonds. nih.gov
The simulations reveal that ibuprofen enantiomers interact with key catalytic residues in the substrate-binding pocket of the protease. nih.gov The stability and affinity of these interactions have been further quantified using binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.comnih.gov These studies also demonstrated that ionic strength, specifically the concentration of sodium chloride, significantly modifies the binding affinities. nih.gov
| Enantiomer | Method | Condition 1 (Control) | Condition 2 (0.25 M NaCl) | Condition 3 (0.50 M NaCl) | Condition 4 (1.0 M NaCl) |
|---|---|---|---|---|---|
| R(-) Ibuprofen | MM-GBSA | -21.79 | -26.52 | -22.24 | -17.40 |
| MM-PBSA | -21.79 | -26.52 | -22.24 | -17.40 | |
| S(+) Ibuprofen | MM-GBSA | -17.17 | -27.17 | -15.01 | -20.02 |
| MM-PBSA | -16.97 | -24.63 | -13.78 | -21.21 |
Data sourced from an in silico analysis of Ibuprofen enantiomers with SARS-CoV-2 main protease. nih.gov Conditions refer to different concentrations of NaCl in the simulation.
MD simulations are crucial for analyzing the conformational stability of drug-biomolecule complexes. For the ibuprofen–Mpro complex, simulations extending over 120 nanoseconds have shown that the complexes are conformationally stable under various ionic conditions. tandfonline.comnih.gov The results indicated that a 0.25 M NaCl concentration provides the tightest binding of ibuprofen to the Mpro enzyme. nih.gov
The environment significantly impacts ibuprofen's behavior and interactions. MD simulations of ibuprofen with lipid bilayers (cell membranes) show that at high concentrations, ibuprofen can permeate the bilayer and localize in hydrophobic regions, increasing membrane fluidity. bohrium.comnih.gov At low concentrations, it tends to bind to the surface of the lipid bilayer. nih.gov These simulations also measure changes in membrane properties, such as a decrease in membrane thickness and an increase in the area per lipid as ibuprofen content rises. bohrium.com Furthermore, extensive simulations have been used to study the conformational flexibility of ibuprofen in various solvents, at the crystal/solution interface, and within the crystal bulk, revealing that conformational transition rates are significantly affected by the surrounding environment. ucl.ac.uk
Understanding and controlling crystallization is vital in the pharmaceutical industry. MD simulations provide an atomistic view of nucleation and crystal growth from a solution. ucl.ac.uk Large-scale MD simulations have been used to systematically process datasets of computationally predicted crystal structures of ibuprofen to reduce overprediction and identify the most likely stable polymorphs at finite temperature and pressure. ucl.ac.uk
These simulations can model the formation of hydrogen bonds between ibuprofen molecules, which is a critical factor in the formation of crystal polymorphs. ump.edu.my By simulating the system at different temperatures and in various solvents, researchers can investigate how these conditions affect the final crystal habit. researchgate.net Such simulations help to explain how the R2,2(8) motif, a common hydrogen-bonded carboxylic acid dimer, is favored during the nucleation and growth process of ibuprofen crystals. ucl.ac.uk Studies have also investigated the nucleation temperature of ibuprofen glass, finding that the highest probability of nucleation occurs at -15 °C. nih.gov
In Silico Prediction of Pharmaceutical Properties
In silico methods, which involve computer-based simulations, are increasingly employed to predict the pharmaceutical properties of drug substances like ibuprofen sodium. These computational approaches offer a rapid and cost-effective means of evaluating a compound's behavior, guiding formulation development, and minimizing the need for extensive experimental work. Techniques such as Density Functional Theory (DFT) are utilized to investigate the chemical reactivity and physical characteristics of ibuprofen sodium.
DFT calculations can be used to study the reaction between ibuprofen and sodium bicarbonate to form ibuprofen sodium, determining parameters like activation energy and free energy of the reaction. researchgate.net Furthermore, these models can predict the charge distribution, density of states (DOS), and Infrared (IR) spectrum of the resulting salt. researchgate.net Chemical reactivity descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and electrophilicity index, can also be calculated for all chemical species involved. This detailed understanding of the molecule's electronic structure and properties is valuable for predicting its behavior in various pharmaceutical contexts.
Another application of in silico modeling is the prediction of dissolution and absorption characteristics. For weakly acidic drugs like ibuprofen, oral absorption can be influenced by dissolution kinetics and intestinal pH. nih.gov Computational models can simulate these processes to predict key pharmacokinetic parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). nih.gov These simulations have demonstrated that variations in intestinal pH can affect the dissolution rate and subsequent absorption of ibuprofen, highlighting the importance of considering physiological variables in drug development. nih.gov
Molecular docking studies, another in silico technique, can be used to predict the binding affinity and interactions between ibuprofen and biological targets. For instance, the interaction of ibuprofen enantiomers with the main protease (Mpro) of SARS-CoV-2 has been evaluated, suggesting potential therapeutic applications. nih.govtandfonline.com These studies calculate binding energies and analyze the types of interactions, such as hydrogen bonds and hydrophobic interactions, between the drug molecule and the protein's active site. nih.govtandfonline.com
Prediction of Solid-State Compatibility with Excipients
The compatibility of an active pharmaceutical ingredient (API) with excipients is a critical factor in the development of stable and effective solid dosage forms. Computational methods provide a valuable tool for the early screening of potential incompatibilities, complementing experimental techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Powder Diffraction (XRPD). researchgate.netscribd.com
Thermal analysis techniques are frequently used to assess the compatibility between ibuprofen and various excipients. akjournals.comakjournals.com By analyzing changes in the thermal behavior of binary mixtures of ibuprofen and excipients, potential interactions can be identified. For instance, DSC can reveal shifts in melting points or the appearance of new thermal events that suggest an interaction. researchgate.netakjournals.com
Computational approaches can be used in conjunction with these experimental methods to predict and understand drug-excipient interactions at a molecular level. While direct computational prediction of ibuprofen sodium-excipient compatibility is an area of ongoing research, the principles applied to ibuprofen are relevant. For example, multivariate analysis of experimental data from FT-IR and DSC has been used as a machine learning-based technique to screen for incompatibilities between ibuprofen and a wide range of excipients. researchgate.net This approach can identify the spectral and thermal variations that are most indicative of an interaction. researchgate.net
Studies on ibuprofen have shown interactions with certain excipients. For example, incompatibilities have been reported with polyvinylpyrrolidone (B124986) and stearates. scribd.com Thermal analysis has suggested interactions between ibuprofen and excipients like magnesium stearate and Macrogol 6000. scribd.com These findings underscore the importance of thorough compatibility screening during preformulation studies.
The following table summarizes the compatibility of ibuprofen with various excipients as determined by experimental methods, which can inform the selection of excipients for ibuprofen sodium formulations.
| Excipient | Compatibility with Ibuprofen | Analytical Techniques Used |
| Starch | Compatible | TG/DTG, DSC, FT-IR, XRPD akjournals.comakjournals.com |
| Microcrystalline Cellulose (B213188) (PH 101 and PH 102) | Compatible | TG/DTG, DSC, FT-IR, XRPD akjournals.comakjournals.com |
| Colloidal Silicon Dioxide | Compatible | TG/DTG, DSC, FT-IR, XRPD akjournals.comakjournals.com |
| Lactose (monohydrate and anhydrous) | Compatible | TG/DTG, DSC, FT-IR, XRPD akjournals.comakjournals.com |
| Polyvinylpyrrolidone | Potential Incompatibility | Literature reports scribd.com |
| Magnesium Stearate | Potential Interaction | DSC, FT-IR scribd.com |
| Talc | Compatible | TG/DTG, DSC, FT-IR, XRPD akjournals.comakjournals.com |
| Macrogol 6000 | Potential Interaction | DSC, FT-IR scribd.com |
Modeling of Drug-Polymer Interactions in Solid Dispersions
Amorphous solid dispersions (ASDs) are a common strategy to enhance the solubility and bioavailability of poorly water-soluble drugs like ibuprofen. nih.govnih.gov In these systems, the drug is dispersed in a polymer matrix in an amorphous state. The physical stability and performance of ASDs are highly dependent on the interactions between the drug and the polymer. nih.gov Computational modeling plays a crucial role in predicting the solubility and miscibility of the drug within the polymer matrix, which are key indicators of the stability of the ASD. nih.govnih.gov
Several theoretical models are employed to predict drug-polymer miscibility. Traditional methods based on Hildebrand and Hansen solubility parameters can provide an initial assessment of miscibility. nih.govnih.gov A smaller difference in solubility parameters between the drug and the polymer generally suggests better miscibility. nih.gov
More advanced thermodynamic models, such as the Flory-Huggins (FH) theory and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), are used to construct phase diagrams that depict the solubility and miscibility of the drug in the polymer as a function of temperature and composition. nih.govnih.gov These models can predict the glass transition temperature (Tg) of the drug-polymer mixture, which is a critical parameter for the physical stability of the ASD. nih.gov A higher Tg generally indicates greater stability by reducing molecular mobility and the risk of crystallization. nih.gov
For ibuprofen, studies have investigated its solubility and miscibility with various pharmaceutical polymers, including:
KOLVA64®
KOL17PF®
HPMCAS
Eudragit® EPO
These studies have shown that different models can provide a consistent ranking of polymers based on their solubilizing capacity for ibuprofen. nih.govnih.gov For instance, KOL17PF was identified as a highly compatible polymer, while HPMCAS showed lower miscibility. nih.govnih.gov The modeling can also predict demixing zones, which indicate the drug loading levels at which the system may become unstable and phase-separate. nih.govnih.gov
The following table presents a summary of the predicted miscibility of ibuprofen with different polymers based on solubility parameter differences.
| Polymer | Ibuprofen Solubility Parameter (MPa½) | Polymer Solubility Parameter (MPa½) | Difference (Δδ) (MPa½) | Predicted Miscibility (Δδ < 7 MPa½) |
| KOLVA64® | 20.5 | 22.1 | 1.6 | Miscible |
| KOL17PF® | 20.5 | 21.5 | 1.0 | Miscible |
| HPMCAS | 20.5 | 24.0 | 3.5 | Miscible |
| Eudragit® EPO | 20.5 | 20.8 | 0.3 | Miscible |
Note: The solubility parameter for ibuprofen can vary slightly depending on the calculation method used.
Machine Learning Approaches in Pharmaceutical Development
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in the pharmaceutical industry to streamline drug discovery and development processes. ijfmr.com These technologies can analyze vast datasets to identify patterns, predict properties, and optimize formulations, thereby reducing costs and accelerating the timeline for bringing new drugs to market. ijfmr.com
In the context of ibuprofen and related compounds, ML models have been utilized to predict and optimize aqueous solubility. bohrium.com By analyzing a comprehensive dataset of ibuprofen-related compounds with their corresponding solubilities, ML algorithms can identify key molecular descriptors that influence solubility. bohrium.com For example, a significant correlation has been found between the presence of hydroxyl groups and enhanced solubility. bohrium.com Such models can achieve high predictive power, enabling the rational design of molecules with optimized solubility before they are synthesized, thus conserving resources. bohrium.com
Machine learning can also be applied to analyze data from preformulation studies. As mentioned previously, multivariate analysis, a machine learning technique, has been successfully used to screen for incompatibilities between ibuprofen and a large group of excipients based on data from FT-IR and DSC. researchgate.net The models can identify the most important spectral and thermal features that indicate a drug-excipient interaction, providing a rapid screening tool. researchgate.net
Furthermore, ML algorithms can be used to predict structure-activity relationships (SARs), which are fundamental to lead optimization in drug discovery. nih.gov By learning from large databases of chemical structures and their biological activities, ML models can predict the efficacy and potential toxicity of new drug candidates. nih.gov
The application of ML in pharmaceutical development is a rapidly evolving field with the potential to significantly impact various stages, from initial drug design to formulation optimization. nih.gov
The table below outlines some applications of machine learning in the pharmaceutical development of compounds like ibuprofen.
| Application Area | Machine Learning Technique | Predicted Property/Outcome |
| Solubility Prediction | Random Forest Regression, Linear Regression | Aqueous solubility of ibuprofen-related compounds bohrium.com |
| Drug-Excipient Compatibility | Partial Least Squares Discriminant Analysis (PLS-DA), Principal Component Analysis (PCA) | Prediction of incompatibility based on FT-IR and DSC data researchgate.net |
| Lead Optimization | Support Vector Machines (SVM), Neural Networks (NN) | Prediction of biological activity and drug-like properties nih.govijpsjournal.com |
| Formulation Optimization | Multivariate Analysis | Relationship between tablet characteristics and patient preferences nih.gov |
Emerging Research Frontiers and Future Directions for Ibuprofen Sodium Compound
Advanced Spectroscopic Techniques for Real-Time Monitoring
The transformation of ibuprofen (B1674241) into its more soluble sodium salt is a critical step in manufacturing processes, directly impacting the drug's dissolution rate and therapeutic effectiveness. prezi.com Advanced spectroscopic techniques are being developed and implemented as part of Process Analytical Technology (PAT) to monitor this conversion in real-time, ensuring process control and product quality. prezi.com
Near-infrared (NIR) spectroscopy, in particular, has proven to be a powerful tool for the in-line monitoring of ibuprofen concentrations during various manufacturing stages, including tablet compression. nih.gov This non-invasive technique allows for the real-time quantification of the active pharmaceutical ingredient (API) with high accuracy. prezi.comnih.gov Studies have demonstrated the suitability of NIRS for monitoring ibuprofen concentrations within the feed frame of a tableting press and in the final tablets, with the ability to detect concentrations as low as 1.7% w/w. nih.gov
Other vibrational and fluorescence spectroscopy methods are also being explored for real-time bioprocess monitoring in the pharmaceutical industry. mdpi.com Techniques such as Raman and mid-infrared (MIR) spectroscopy provide detailed molecular-level information, complementing the data obtained from NIR and UV-Vis spectroscopy. mdpi.com The application of these techniques in a PAT framework enables a deeper understanding and control of the crystallization process of ibuprofen and its salts. nih.govresearchgate.net
| Technique | Principle | Key Advantages for Ibuprofen (Sodium) Monitoring | Reported Applications |
|---|---|---|---|
| Near-Infrared (NIR) Spectroscopy | Measures absorption of light in the near-infrared region, related to molecular vibrations. | Non-invasive, rapid, real-time analysis, suitable for solid and liquid samples. prezi.comnih.gov | Monitoring ibuprofen concentration during tableting, quantifying conversion to sodium salt. prezi.comnih.gov |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint. | High chemical specificity, insensitive to water, can be used for in-situ measurements. mdpi.com | Characterizing crystal forms of ibuprofen, monitoring chemical interactions. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation, identifying functional groups. | Provides detailed structural information. mdpi.com | Detecting chemical interactions between ibuprofen and excipients. nih.gov |
Sustainable Synthesis and Green Chemistry Approaches
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug synthesis. For ibuprofen, this has led to the development of more sustainable and efficient manufacturing processes. The traditional six-step synthesis of ibuprofen was known for its low atom economy, generating significant waste. ijsrch.comewadirect.com
A significant advancement was the development of a three-step process by the BHC Company, which received a Presidential Green Chemistry Challenge Award. ewadirect.comchemistryforsustainability.org This improved synthesis boasts a much higher atom economy and reduces the volume of waste generated. chemistryforsustainability.org A key innovation in this process is the use of anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent, which can be recovered and reused with high efficiency. chemistryforsustainability.org
Further research into greener synthetic routes continues to emerge, focusing on minimizing the use of hazardous solvents and reagents, reducing energy consumption, and utilizing renewable raw materials. ijsrch.comjddhs.com These approaches not only contribute to environmental sustainability but also often lead to more cost-effective and safer production methods. jddhs.com
| Synthesis Route | Number of Steps | Atom Economy | Key Features |
|---|---|---|---|
| Traditional (Boots) Synthesis | 6 | ~40% | Generated significant waste. ewadirect.comchemistryforsustainability.org |
| BHC Company Synthesis | 3 | ~77-90% | Uses recoverable and reusable catalyst/solvent (anhydrous hydrogen fluoride), minimizes waste. ewadirect.comchemistryforsustainability.org |
| Emerging Green Routes | Varies (often fewer steps) | High | Focus on alternative catalysts, solvent-free reactions, and renewable feedstocks. ijsrch.comjddhs.comresearchgate.net |
Novel Biomimetic Delivery Systems
To enhance the delivery and efficacy of ibuprofen, researchers are exploring novel biomimetic delivery systems that mimic biological structures and processes. mdpi.com These systems aim to improve drug solubility, permeability, and targeted delivery. nih.govdovepress.com
One promising approach involves the use of bacterial cellulose (B213188) (BC) membranes for transdermal delivery of ibuprofen and its derivatives. mdpi.comnih.gov These membranes are biocompatible and can be loaded with the drug to provide controlled release through the skin. mdpi.com Studies have shown that modifying ibuprofen with amino acid esters can enhance its penetration through these membranes. mdpi.comnih.gov
Another area of investigation is the use of biomimetically synthesized nanoporous silica (B1680970) as a carrier for ibuprofen. nih.gov These materials can be designed with specific pore sizes to control the drug release profile and can improve the dissolution of poorly water-soluble drugs like ibuprofen by preventing their crystallization within the nanopores. nih.gov
| Delivery System | Material | Mechanism of Action | Potential Advantages |
|---|---|---|---|
| Transdermal Patch | Bacterial Cellulose (BC) | Provides a matrix for controlled release of ibuprofen through the skin. mdpi.comnih.gov | Non-invasive, potential for sustained release, good skin tolerance. mdpi.com |
| Oral Carrier | Bimodal Nanoporous Silica | Encapsulates ibuprofen in an amorphous state, enhancing dissolution and controlling release. nih.gov | Improved bioavailability for poorly soluble forms of ibuprofen. nih.gov |
| Nanoparticles | Cell Membrane-Coated Nanoparticles | Camouflages the nanoparticle to evade the immune system and target specific cells. mdpi.comdovepress.com | Enhanced circulation time, targeted delivery, reduced side effects. mdpi.com |
Integrated Multi-Omics Approaches in Environmental Research
The widespread use of ibuprofen has led to its detection as an environmental contaminant in various aquatic ecosystems. nih.govnih.gov Understanding the ecological impact of ibuprofen and its transformation products is crucial for assessing environmental risk. Integrated multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the molecular-level effects of contaminants on organisms.
While specific multi-omics studies on ibuprofen sodium are emerging, research on ibuprofen has shown that it can induce cytotoxic and genotoxic effects, oxidative stress, and affect growth, reproduction, and behavior in aquatic organisms. nih.govnih.govfrontiersin.org For instance, exposure to environmentally relevant concentrations of ibuprofen has been shown to alter gene expression and protein profiles related to stress responses and metabolic pathways in fish and other aquatic species. nih.govfrontiersin.org
By applying multi-omics technologies, researchers can gain a comprehensive understanding of the mechanisms of toxicity of ibuprofen and its sodium salt, identify sensitive biomarkers of exposure, and predict the long-term ecological consequences of its presence in the environment. nih.gov This knowledge is essential for developing effective strategies to mitigate the environmental impact of this widely used pharmaceutical. e3s-conferences.orgresearchgate.net
Artificial Intelligence and Machine Learning in Compound Design and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research and development, from drug discovery to manufacturing. sciensage.info For ibuprofen and its derivatives, AI and ML models are being used to design new compounds with improved properties, optimize formulations, and enhance manufacturing processes. sciensage.infosciensage.info
Machine learning algorithms can be trained on large datasets to predict the solubility of ibuprofen-related compounds, a critical factor for their bioavailability. researchgate.netbohrium.commdpi.com This allows for the rational design of new derivatives with enhanced solubility. researchgate.net For example, ML models have been developed to predict the solubility of ibuprofen in deep eutectic solvents, offering a more sustainable alternative to traditional organic solvents. mdpi.com
In the realm of process optimization, artificial neural networks (ANNs) are being employed to model and predict the drug release from complex formulations, such as 3D-printed tablets containing ibuprofen. researchgate.netnih.gov These models can help in optimizing formulation parameters to achieve a desired release profile. researchgate.netnih.gov AI is also being used to optimize the selection of excipients in formulations to ensure stability and manufacturability. sciensage.info
| Application Area | AI/ML Technique | Objective | Example Finding |
|---|---|---|---|
| Compound Design | Machine Learning (e.g., Random Forest Regression) | Predict and optimize the solubility of ibuprofen derivatives. researchgate.netbohrium.com | Identified a significant correlation between hydroxyl groups and enhanced solubility. bohrium.com |
| Formulation Optimization | Artificial Neural Networks (ANNs) | Predict and optimize drug release from formulations. researchgate.netnih.govumc.edu.dz | ANNs can accurately predict the in vitro dissolution profile of ibuprofen from 3D-printed tablets. researchgate.netnih.gov |
| Process Optimization | Machine Learning | Streamline and control manufacturing processes. sciensage.infosciensage.info | AI models can facilitate data-driven decision-making in formulation design and process control. sciensage.info |
Q & A
Q. What experimental design strategies are recommended for optimizing sodium ibuprofen formulations in preformulation studies?
A 2³ factorial design is effective for evaluating critical formulation variables (e.g., disintegrant concentration, binder type) and their interactions. This approach allows simultaneous testing of multiple factors (e.g., starch phthalate, croscarmellose sodium, crospovidone) to identify optimal ratios for dissolution or stability . Polynomial regression models can quantify factor-response relationships (e.g., dissolution rate vs. excipient concentration) while minimizing experimental runs.
Q. How should researchers standardize sodium ibuprofen solubility assessments across different solvent systems?
Use biorelevant media (e.g., simulated gastric/intestinal fluids) to mimic physiological conditions. Quantify solubility via UV-Vis spectroscopy or HPLC, with temperature/pH controls. Validate methods using ICH Q2(R1) guidelines, including linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) .
Q. What are the key methodological considerations for ensuring ethical compliance in sodium ibuprofen clinical trials?
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design trials. Ensure informed consent, risk-benefit documentation, and IRB/IEC approvals. Use validated questionnaires (e.g., pain scales) with pilot testing to minimize bias .
Advanced Research Questions
Q. How can multivariate analysis resolve conflicting data in sodium ibuprofen compatibility studies with excipients?
Apply principal component analysis (PCA) to FTIR spectral data to identify incompatibility patterns (e.g., interactions with sodium hydrogen carbonate). A 12-component PCA model explained 96% variance in stressed/unstressed samples, distinguishing degradation pathways via clustering . Pair with thermal analysis (DSC/TGA) to validate physicochemical interactions.
Q. What statistical approaches address variability in urinary sodium excretion measurements during pharmacokinetic studies?
Use 24-hour urine collections to minimize intra-individual variability (CV < 15% vs. 8-hour collections). Apply mixed-effects models to adjust for circadian sodium excretion patterns. Validate via Bland-Altman plots to assess agreement between timed and 24-hour methods .
Q. How can researchers reconcile discrepancies between in vitro dissolution and in vivo bioavailability data for sodium ibuprofen?
Employ physiologically based pharmacokinetic (PBPK) modeling to bridge dissolution profiles with absorption kinetics. Validate using deconvolution analysis of plasma concentration-time curves. Adjust dissolution apparatus parameters (e.g., paddle speed, surfactant concentration) to align with in vivo conditions .
Methodological Challenges
Q. What validation criteria are critical for ensuring reproducibility in sodium ibuprofen adsorption studies?
Use the generalized Langmuir isotherm to model equilibrium data, supplemented by zeta potential measurements to assess electrostatic interactions. Validate kinetics with pseudo-second-order models (R² > 0.95). Report ΔG° and ΔH° to confirm physical adsorption dominance .
Q. How should researchers design studies to evaluate sodium ibuprofen’s effects on sodium-sensitive populations (e.g., hypertensive cohorts)?
Stratify participants by baseline sodium intake (24-hour urine sodium) and renal function (eGFR). Use crossover designs with placebo controls to isolate drug effects. Adjust for confounding variables (e.g., dietary sodium, co-medications) via ANCOVA .
Data Interpretation & Reporting
Q. What frameworks assist in critically appraising contradictory findings in sodium ibuprofen research?
Apply the PICO framework to dissect study components (Population, Intervention, Comparison, Outcome). Evaluate methodological flaws (e.g., unvalidated sodium assays, inadequate blinding) using tools like ROBINS-I. Compare effect sizes and confidence intervals across studies .
Q. How can researchers optimize literature reviews to identify gaps in sodium ibuprofen’s mechanistic studies?
Use systematic search strategies (e.g., PRISMA) with MeSH terms like “ibuprofen sodium AND (pharmacokinetics OR mechanism).” Screen for studies lacking mechanistic depth (e.g., omitting COX-2/PGE2 pathway analysis). Prioritize preclinical models with translational relevance (e.g., rodent adjuvant-induced arthritis) .
Future Research Directions
Q. What advanced characterization techniques are underutilized in sodium ibuprofen polymorphism studies?
Pair solid-state NMR with synchrotron XRD to resolve crystal lattice variations. Use dynamic vapor sorption (DVS) to assess hygroscopicity impacts on stability. Apply machine learning (e.g., Random Forest) to predict polymorphic transitions under stress conditions .
Q. How can omics approaches elucidate sodium ibuprofen’s off-target effects in chronic inflammation models?
Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations (e.g., arachidonic acid metabolism). Validate via siRNA knockdown of candidate targets (e.g., mPGES-1) in macrophage assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
